molecular formula C9H10N2O4 B184825 Methyl 3-amino-4-methyl-5-nitrobenzoate CAS No. 72922-60-2

Methyl 3-amino-4-methyl-5-nitrobenzoate

Cat. No.: B184825
CAS No.: 72922-60-2
M. Wt: 210.19 g/mol
InChI Key: NQJNEBQTJXTNJF-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methyl-5-nitrobenzoate is a valuable benzoic acid derivative serving as a key synthetic intermediate in organic and medicinal chemistry research . Its structure, featuring both nitro and amino functional groups on a substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) . This compound is also employed in research and development for dyes and pigments, where the nitro group can contribute to color formation . Furthermore, its ester functional group provides utility in materials science for the preparation of polymers and coatings, where it can act as a modifier of material properties . Researchers value this compound for its role in constructing molecular frameworks common in drug discovery and material science applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJNEBQTJXTNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356983
Record name methyl 3-amino-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72922-60-2
Record name methyl 3-amino-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 3-amino-4-methyl-5-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multi-step synthesis of Methyl 3-amino-4-methyl-5-nitrobenzoate, a valuable substituted aromatic intermediate in the development of pharmaceuticals and other complex organic molecules. This document provides comprehensive experimental protocols, quantitative data summaries, and a visual representation of the synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a four-step reaction sequence commencing with 3-amino-4-methylbenzoic acid. The key transformations involve:

  • Esterification of the carboxylic acid to its corresponding methyl ester.

  • Protection of the amine functionality as an acetamide to prevent oxidation and to direct the subsequent electrophilic aromatic substitution.

  • Regioselective nitration of the protected intermediate.

  • Deprotection of the acetamide to yield the final product.

This strategic approach ensures high yields and selectivity in each step.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialReagentsProductYield (%)
1Esterification3-Amino-4-methylbenzoic acidMethanol, Thionyl chlorideMethyl 3-amino-4-methylbenzoate~97
2ProtectionMethyl 3-amino-4-methylbenzoateAcetic anhydride, PyridineMethyl 3-acetamido-4-methylbenzoate>95 (assumed)
3NitrationMethyl 3-acetamido-4-methylbenzoateFuming nitric acid, Sulfuric acidMethyl 3-acetamido-4-methyl-5-nitrobenzoate~88 (analogous)
4DeprotectionMethyl 3-acetamido-4-methyl-5-nitrobenzoateHydrochloric acidThis compoundHigh (assumed)

Experimental Protocols

Step 1: Esterification of 3-Amino-4-methylbenzoic Acid

This procedure outlines the conversion of 3-amino-4-methylbenzoic acid to Methyl 3-amino-4-methylbenzoate.[1]

  • Materials:

    • 3-Amino-4-methylbenzoic acid

    • Anhydrous Methanol (MeOH)

    • Thionyl chloride (SOCl₂)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (1.00 g, 6.62 mmol) in anhydrous MeOH (25 mL).

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.71 g, 14.4 mmol, 1.05 mL) dropwise to the cooled solution.

    • Remove the ice bath and reflux the reaction mixture for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Carefully add a saturated aqueous NaHCO₃ solution (40 mL) to the residue.

    • Extract the aqueous layer with EtOAc.

    • Combine the organic phases and dry over MgSO₄.

    • Evaporate the solvent to obtain Methyl 3-amino-4-methylbenzoate as a beige powder (1.06 g, 6.42 mmol, 97% yield).

Step 2: Protection of the Amino Group

This protocol describes the acetylation of the amino group of Methyl 3-amino-4-methylbenzoate.

  • Materials:

    • Methyl 3-amino-4-methylbenzoate

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Methyl 3-amino-4-methylbenzoate in DCM in a round-bottom flask.

    • Add pyridine to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 3-acetamido-4-methylbenzoate.

Step 3: Nitration of Methyl 3-acetamido-4-methylbenzoate

This procedure is adapted from the synthesis of a structurally similar compound, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[2]

  • Materials:

    • Methyl 3-acetamido-4-methylbenzoate

    • Fuming nitric acid (95%)

    • Concentrated sulfuric acid

    • Chloroform

  • Procedure:

    • Dissolve Methyl 3-acetamido-4-methylbenzoate in chloroform.

    • In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at a low temperature (-10°C to -5°C).

    • Slowly add the solution of the substrate to the cold nitrating mixture dropwise, maintaining the temperature between -10°C and -5°C.

    • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Separate the organic layer and wash it with cold water and then with a saturated aqueous NaHCO₃ solution.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-acetamido-4-methyl-5-nitrobenzoate.

    • Purify the product by recrystallization or column chromatography.

Step 4: Deprotection of the Acetyl Group

This protocol outlines the hydrolysis of the acetamido group to yield the final product.

  • Materials:

    • Methyl 3-acetamido-4-methyl-5-nitrobenzoate

    • Concentrated Hydrochloric acid (HCl)

    • Water

    • Sodium hydroxide (NaOH) solution (10%)

  • Procedure:

    • In a round-bottom flask, add the crude Methyl 3-acetamido-4-methyl-5-nitrobenzoate.

    • Add a mixture of water and concentrated HCl.[3]

    • Reflux the mixture for 1-2 hours, monitoring the deprotection by TLC.

    • After completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution by the slow addition of a 10% NaOH solution until the product precipitates.

    • Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Synthetic Pathway Workflow

Synthesis_Workflow A 3-Amino-4-methylbenzoic acid B Methyl 3-amino-4-methylbenzoate A->B  Esterification  (MeOH, SOCl₂) C Methyl 3-acetamido-4-methylbenzoate B->C  Protection  (Ac₂O, Pyridine) D Methyl 3-acetamido-4-methyl-5-nitrobenzoate C->D  Nitration  (HNO₃, H₂SO₄) E This compound (Final Product) D->E  Deprotection  (HCl, H₂O)

Caption: Synthetic workflow for this compound.

Logical Relationships in Nitration Step

Nitration_Logic Substrate Methyl 3-acetamido-4-methylbenzoate Acetamido Acetamido Group (-NHAc) (Activating, ortho,para-directing) Substrate->Acetamido Methyl Methyl Group (-CH₃) (Activating, ortho,para-directing) Substrate->Methyl Ester Ester Group (-COOMe) (Deactivating, meta-directing) Substrate->Ester Nitration Nitration (NO₂⁺) Acetamido->Nitration Methyl->Nitration Ester->Nitration Deactivates Ring Position5 Position 5 (Favored) Nitration->Position5 Steric & Electronic Guidance OtherPositions Other Positions (Disfavored) Nitration->OtherPositions

Caption: Directing effects in the regioselective nitration step.

References

Methyl 3-amino-4-methyl-5-nitrobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Methyl 3-amino-4-methyl-5-nitrobenzoate. Due to the limited availability of experimental data for this specific compound in public databases, this document also includes detailed information on closely related isomers and potential synthetic pathways. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound is a substituted aromatic compound. Its structure, featuring an amino, a methyl, and a nitro group on the benzene ring, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. The precise substitution pattern is crucial in determining the molecule's reactivity and biological activity.

Chemical Properties of this compound

Direct experimental data for this compound is scarce. However, its basic chemical properties can be derived from its structure.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄--INVALID-LINK--[1]
Molecular Weight 210.19 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
Canonical SMILES CC1=C(C(=CC(=C1N)--INVALID-LINK--[O-])C(=O)OC)--INVALID-LINK--[1]
InChI Key Not available

Properties of a Closely Related Isomer: Methyl 4-amino-3-methyl-5-nitrobenzoate

Significant data is available for the isomer, Methyl 4-amino-3-methyl-5-nitrobenzoate (CAS No: 152628-01-8). This compound is a known intermediate in the synthesis of the antihypertensive drug Telmisartan.[2]

PropertyValueSource
CAS Number 152628-01-8--INVALID-LINK--[3]
Molecular Formula C₁₃H₁₆N₂O₅--INVALID-LINK--[3]
Molecular Weight 280.28 g/mol --INVALID-LINK--[3]

Note: The properties listed above are for a related but different molecule, "Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate", which is an intermediate for Telmisartan. Direct data for "Methyl 4-amino-3-methyl-5-nitrobenzoate" is also limited.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common approach would be the nitration of Methyl 3-amino-4-methylbenzoate.

Hypothetical Synthesis of this compound

This proposed workflow outlines the key steps for the synthesis.

Synthesis of this compound cluster_start Starting Material cluster_reaction Nitration Reaction cluster_product Product Isolation and Purification start Methyl 3-amino-4-methylbenzoate reaction Electrophilic Aromatic Substitution start->reaction Reacts with reagents Nitrating Mixture (HNO3 + H2SO4) reagents->reaction quenching Quenching (Ice water) reaction->quenching Yields crude product product This compound filtration Filtration quenching->filtration recrystallization Recrystallization filtration->recrystallization recrystallization->product Purified product

Caption: Hypothetical workflow for the synthesis of this compound.

General Protocol for Nitration of a Methyl Benzoate Derivative

The following is a general procedure for the nitration of a methyl benzoate derivative, which could be adapted for the synthesis of the target compound. Extreme caution should be exercised when handling concentrated acids.

  • Preparation of the Nitrating Mixture: In a separate flask, cool concentrated nitric acid in an ice bath. Slowly add concentrated sulfuric acid to the nitric acid with constant stirring, keeping the temperature low.

  • Reaction: Dissolve the starting material (Methyl 3-amino-4-methylbenzoate) in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the solution of the starting material, maintaining a low temperature (typically below 10-15°C) throughout the addition.

  • Reaction Time: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove residual acids.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).

Signaling Pathways and Biological Activity

There is no specific information available in the searched scientific literature regarding the signaling pathways or biological activities of this compound. However, substituted nitroaromatic compounds can have diverse biological effects. For instance, some aminobenzoates and nitrobenzoates have been shown to act as chemoattractants for certain strains of Pseudomonas.[4] The biological profile of this compound would need to be determined through dedicated screening and in-vitro/in-vivo studies.

The following diagram illustrates a general logical relationship for investigating the biological potential of a novel compound.

Biological Activity Investigation Workflow A Novel Compound (this compound) B In-vitro Screening (e.g., enzyme assays, receptor binding) A->B C Cell-based Assays (e.g., cytotoxicity, signaling pathway modulation) B->C D Identification of Biological Target(s) C->D E In-vivo Studies (Animal models) D->E F Lead Optimization E->F

Caption: General workflow for investigating the biological activity of a novel chemical entity.

Conclusion

This compound is a chemical compound with a well-defined structure but limited publicly available experimental data. This guide has provided the foundational chemical information and has outlined a plausible synthetic route based on established chemical principles. Further experimental investigation is required to fully characterize its physical and chemical properties, as well as to explore its potential biological activities. The information provided on related isomers serves as a useful reference for researchers working on the synthesis and characterization of this and similar molecules.

Disclaimer

This document is intended for informational purposes for a scientific audience. The hypothetical experimental protocols described should be performed by qualified professionals in a controlled laboratory setting with appropriate safety precautions. The authors and publisher of this guide are not liable for any damages or injuries resulting from the use of this information.

References

An In-depth Technical Guide to Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request for "Methyl 3-amino-4-methyl-5-nitrobenzoate" did not yield a readily available CAS number, suggesting it may be a less common chemical. This guide focuses on a closely related and well-documented isomer, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8) , a key intermediate in the synthesis of the antihypertensive drug Telmisartan.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It provides comprehensive data, detailed experimental protocols, and visual representations of the synthetic pathways involving Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.

Chemical Data and Properties

The following tables summarize the key chemical and physical properties of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.

Identifier Value
CAS Number 152628-01-8
IUPAC Name methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate
Molecular Formula C₁₃H₁₆N₂O₅
Molecular Weight 280.28 g/mol
InChI InChI=1S/C13H16N2O5/c1-4-5-11(16)14-12-8(2)6-9(13(17)20-3)7-10(12)15(18)19/h6-7H,4-5H2,1-3H3,(H,14,16)
InChI Key IGCBUUTXGYCQAI-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=C(C)C=C(C(=O)OC)C=C1--INVALID-LINK--[O-]
Synonyms 4-Butyrylamino-3-methyl-5-nitrobenzoic Acid Methyl Ester, Telmisartan Impurity 31, Telmisartan EP Impurity 5
Physical and Chemical Properties Value
Appearance White to off-white solid
Melting Point 151-153 °C[1]
Boiling Point (Predicted) 468.1 ± 45.0 °C[1]
Density (Predicted) 1.265 g/cm³[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
Storage Store at 2-8°C under an inert atmosphere

Safety Information

GHS Hazard Statements
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501

Role in Telmisartan Synthesis

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a crucial intermediate in the manufacturing of Telmisartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure. The synthesis of Telmisartan involves the construction of a benzimidazole ring system, for which this compound serves as a key precursor.

Experimental Protocols

Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

This synthesis is a two-step process starting from Methyl 4-amino-3-methylbenzoate.

Step 1: Acylation of Methyl 4-amino-3-methylbenzoate

  • Reactants: Methyl 4-amino-3-methylbenzoate, Butyryl chloride.

  • Solvent: Chloroform or Chlorobenzene.

  • Procedure:

    • Dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq) in the chosen solvent.

    • Add Butyryl chloride (1.0 eq).

    • Heat the reaction mixture. One protocol specifies heating at 100°C in chlorobenzene.

    • Monitor the reaction for completion.

  • The resulting product is Methyl 4-butyrylamino-3-methylbenzoate.

Step 2: Nitration of Methyl 4-butyrylamino-3-methylbenzoate

  • Reagents: Methyl 4-butyrylamino-3-methylbenzoate, Fuming nitric acid, Sulfuric acid.

  • Procedure:

    • Prepare a nitrating mixture of fuming nitric acid and sulfuric acid.

    • Cool the nitrating mixture to a low temperature, typically between -10°C and 5°C.[2]

    • Slowly add the solution of Methyl 4-butyrylamino-3-methylbenzoate from the previous step to the cooled nitrating mixture, maintaining the low temperature.[2]

    • After the addition is complete, allow the reaction to proceed until completion.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent like methylene chloride or ethanol to obtain pure Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[3]

  • An overall yield of 88% has been reported for this improved nitration method.[2]

Subsequent Steps in Telmisartan Synthesis

The synthesized Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is then used in the following key steps to produce Telmisartan:

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate. This is typically achieved through catalytic hydrogenation using a catalyst such as Palladium on charcoal (Pd/C) in a solvent like methanol.

  • Benzimidazole Ring Formation: The resulting diamine undergoes cyclization to form the first benzimidazole ring of the Telmisartan core structure.

  • Further Condensation and Alkylation: The molecule is further elaborated through condensation with N-methyl-o-phenylenediamine and subsequent alkylation to complete the Telmisartan structure.

Visualizing the Synthesis Pathway

The following diagrams illustrate the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate and its role in the overall synthesis of Telmisartan.

Synthesis_of_Intermediate cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nitration Methyl_4_amino_3_methylbenzoate Methyl 4-amino-3-methylbenzoate Acylation_reaction Acylation Methyl_4_amino_3_methylbenzoate->Acylation_reaction Butyryl_chloride Butyryl chloride Butyryl_chloride->Acylation_reaction Methyl_4_butyrylamino_3_methylbenzoate Methyl 4-butyrylamino-3-methylbenzoate Acylation_reaction->Methyl_4_butyrylamino_3_methylbenzoate Nitration_reaction Nitration Methyl_4_butyrylamino_3_methylbenzoate->Nitration_reaction Nitrating_mixture Fuming HNO₃ / H₂SO₄ Nitrating_mixture->Nitration_reaction Final_Product Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate Nitration_reaction->Final_Product

Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.

Telmisartan_Synthesis_Pathway Start Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Start->Reduction Reduced_Intermediate Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate Reduction->Reduced_Intermediate Cyclization Benzimidazole Ring Formation Reduced_Intermediate->Cyclization Benzimidazole_Core Benzimidazole Derivative Cyclization->Benzimidazole_Core Further_Steps Condensation & Alkylation Benzimidazole_Core->Further_Steps Telmisartan Telmisartan Further_Steps->Telmisartan

References

Structural Analysis of Methyl 3-amino-4-methyl-5-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-methyl-5-nitrobenzoate is a key synthetic intermediate in the preparation of various pharmaceuticals and heterocyclic compounds.[1] Its unique trifunctionalized aromatic structure, featuring an electron-donating amino group, an electron-withdrawing nitro group, and a methyl ester, makes it a versatile building block in medicinal chemistry and organic synthesis.[1] This technical guide provides a comprehensive analysis of its structure, drawing upon spectroscopic and crystallographic data from closely related analogs to elucidate its key features. Detailed experimental protocols for its synthesis and characterization are also presented.

Chemical and Physical Properties

This compound has the chemical formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol .[1] While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from analogous compounds.

PropertyValueSource
CAS Number 72922-60-2[1]
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
InChI Key NQJNEBQTJXTNJF-UHFFFAOYSA-N[1]
Appearance Predicted: Crystalline solid

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the methyl group protons on the ring, and the methyl ester protons. The electron-donating amino group and the electron-withdrawing nitro group will influence the chemical shifts of the aromatic protons.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents.[1] The carbonyl carbon is expected to appear downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Aromatic CH7.0 - 8.5110 - 150
Amino (NH₂)4.0 - 6.0-
Aromatic Methyl (Ar-CH₃)~2.2~15-20
Methyl Ester (O-CH₃)~3.9~52
Carbonyl (C=O)-~165
Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Key Predicted FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amino (N-H)Stretching3300-3500[1]
Aromatic C-HStretching3000-3100
Aliphatic C-H (methyl)Stretching2850-3000
Carbonyl (C=O)Stretching~1720
Nitro (N=O)Asymmetric Stretching1500-1550[1]
Symmetric Stretching1335-1385
C-O (ester)Stretching1100-1300
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. The fragmentation pattern in the mass spectrum would likely show characteristic losses of the nitro group (NO₂) and the methoxy group (OCH₃) from the molecular ion.[1]

X-Ray Crystallography

No experimental crystal structure data for this compound has been found in the searched literature. However, analysis of a closely related compound, Methyl 4-amino-3-methylbenzoate, reveals a monoclinic crystal system with space group P2/c.[2] In this analog, the molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains.[2] It is plausible that this compound would exhibit similar hydrogen bonding patterns involving its amino and nitro groups, as well as the carbonyl oxygen.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the synthesis of its precursor, Methyl 3-amino-4-methylbenzoate, followed by nitration.

Synthesis of Methyl 3-amino-4-methylbenzoate

Two primary routes are commonly employed for the synthesis of this precursor.

Route 1: Esterification of 3-amino-4-methylbenzoic acid

This method involves the Fischer esterification of 3-amino-4-methylbenzoic acid.

  • Materials: 3-amino-4-methylbenzoic acid, anhydrous methanol, thionyl chloride (SOCl₂), ice, saturated aqueous sodium bicarbonate (NaHCO₃), ethyl acetate, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per gram of acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add thionyl chloride (2.2 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Carefully add the residue to ice water and neutralize to a pH of ~7.5 with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization.

Route 2: Reduction of Methyl 4-methyl-3-nitrobenzoate

This route involves the catalytic hydrogenation of the corresponding nitro compound.

  • Materials: Methyl 4-methyl-3-nitrobenzoate, methanol, Raney Nickel or 5-10% Palladium on carbon (Pd/C), hydrogen gas, Celite.

  • Procedure:

    • Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in methanol (approximately 30 mL per gram of ester).[3]

    • Add a catalytic amount of Raney Nickel or Pd/C (approximately 5% by weight of the starting material).[3]

    • Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker).

    • Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi.[3]

    • Stir the reaction mixture vigorously at room temperature for 8-24 hours.[3]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify by recrystallization if necessary.

Proposed Synthesis of this compound via Nitration

This proposed protocol is based on standard nitration procedures for similar aromatic compounds.

  • Materials: Methyl 3-amino-4-methylbenzoate, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), ice.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add Methyl 3-amino-4-methylbenzoate to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

    • In a separate container, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of the benzoate in sulfuric acid, maintaining the temperature between 0 and 5 °C.

    • After the addition is complete, continue stirring at this temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • Dry the crude product. Recrystallization from a suitable solvent such as ethanol may be necessary for further purification.

Mandatory Visualizations

Molecular_Structure cluster_benzoate This compound C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 C4 C C3->C4 N_amino N C3->N_amino C5 C C4->C5 C_Me C C4->C_Me C6 C C5->C6 N_nitro N C5->N_nitro C6->C1 H_Me H₃ C_Me->H_Me H2_amino H₂ N_amino->H2_amino O1_nitro O N_nitro->O1_nitro + O2_nitro O N_nitro->O2_nitro - O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester C_ester_Me C O2_ester->C_ester_Me H_ester_Me H₃ C_ester_Me->H_ester_Me

Caption: Molecular structure of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Starting Material: Methyl 3-amino-4-methylbenzoate Nitration Nitration with HNO₃/H₂SO₄ Start->Nitration Quenching Quenching on Ice Nitration->Quenching Filtration Filtration and Washing Quenching->Filtration Drying Drying Filtration->Drying Crude_Product Crude Product Drying->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Structural_Analysis Structural Analysis: - NMR - FTIR - Mass Spec Pure_Product->Structural_Analysis

Caption: Experimental workflow for the synthesis and analysis.

References

Spectroscopic and Synthetic Profile of Methyl 3-amino-4-methyl-5-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for Methyl 3-amino-4-methyl-5-nitrobenzoate. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from structurally analogous molecules to predict its spectroscopic properties. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of substituted nitroaromatic compounds.

Predicted Spectroscopic Data

The spectroscopic data for this compound can be inferred by analyzing the characteristic spectral features of its core functional groups: the amino (-NH2), methyl (-CH3), nitro (-NO2), and methyl ester (-COOCH3) moieties attached to the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino group protons, and the methyl ester protons. The chemical shifts of the two aromatic protons will be influenced by the electronic effects of the three substituents. The electron-withdrawing nitro and ester groups will deshield the aromatic protons, shifting them downfield, while the electron-donating amino group will have a shielding effect.

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The carbonyl carbon of the ester group will appear significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups, with carbons attached to the nitro and ester groups being more deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic CH7.5 - 8.5110 - 150
-COOCH₃3.8 - 4.051 - 53
Ar-CH₃2.2 - 2.515 - 20
-NH₂4.0 - 5.5 (broad)-
C=O-165 - 170
C-NO₂-145 - 155
C-NH₂-140 - 150
C-CH₃-120 - 130

Note: These are estimated chemical shift ranges based on analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Table 2: Predicted Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500 (two bands)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-H (-CH₃)C-H Stretch2850 - 3000
Ester (C=O)C=O Stretch1700 - 1730
Nitro (-NO₂)Asymmetric N-O Stretch1500 - 1550
Nitro (-NO₂)Symmetric N-O Stretch1330 - 1370
Aromatic C=CC=C Stretch1450 - 1600
Ester (C-O)C-O Stretch1100 - 1300
Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak corresponding to its molecular weight (210.19 g/mol ). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and the entire methyl ester group (-COOCH₃).

Table 3: Predicted Mass Spectrometry Fragmentation

Ion m/z Description
[M]⁺210Molecular Ion
[M - OCH₃]⁺179Loss of methoxy radical
[M - NO₂]⁺164Loss of nitro group
[M - COOCH₃]⁺151Loss of methyl ester radical

Proposed Synthetic Pathway and Experimental Protocol

Step 1: Esterification of 3-amino-4-methylbenzoic acid

The first step is the conversion of the carboxylic acid to its methyl ester. A common method for this transformation is Fischer esterification.

Protocol:

  • In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extract the product, Methyl 3-amino-4-methylbenzoate, with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 2: Nitration of Methyl 3-amino-4-methylbenzoate

The second step involves the introduction of a nitro group onto the aromatic ring. The directing effects of the existing amino and methyl groups (ortho, para-directing) and the methyl ester group (meta-directing) will influence the position of nitration. The position at C5 is activated by the amino group and is the most likely site for nitration.

Protocol:

  • Dissolve Methyl 3-amino-4-methylbenzoate in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C).

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified period. Monitor the reaction progress using TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid product, wash it with cold water to remove any residual acid, and dry it thoroughly.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

The following diagrams illustrate the molecular structure and the proposed synthetic pathway.

molecular_structure cluster_molecule This compound C1 C C2 C C1->C2 C_ester C=O C1->C_ester C3 C C2->C3 C4 C C3->C4 N_amino NH₂ C3->N_amino C5 C C4->C5 C_methyl CH₃ C4->C_methyl C6 C C5->C6 N_nitro NO₂ C5->N_nitro C6->C1 O_ester O C_ester->O_ester C_ester_methyl CH₃ O_ester->C_ester_methyl

Caption: Molecular structure of this compound.

synthetic_pathway start 3-Amino-4-methylbenzoic Acid intermediate Methyl 3-amino-4-methylbenzoate start->intermediate CH₃OH, H₂SO₄ (cat.) Esterification product This compound intermediate->product HNO₃, H₂SO₄ Nitration

Caption: Proposed two-step synthesis of this compound.

Technical Guide: Solubility Profile of Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of the solubility profile of Methyl 3-amino-4-methyl-5-nitrobenzoate, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines a predicted solubility profile based on the compound's chemical structure with detailed, standard experimental protocols for its empirical determination.

Compound Overview

This compound (CAS: 72922-60-2) is a multifaceted organic compound featuring an aromatic ring substituted with an amino group, a methyl group, a nitro group, and a methyl ester. This unique combination of electron-donating (amino) and electron-withdrawing (nitro) groups makes it a valuable intermediate in organic synthesis, particularly for creating complex heterocyclic structures.[1] An understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and potential formulation development.

Predicted Solubility Data

The solubility of this compound is dictated by the interplay of its polar functional groups (amino, nitro, ester) and its non-polar components (aromatic ring, methyl group). While the polar moieties can engage in hydrogen bonding and dipole-dipole interactions, the overall size and hydrophobicity of the core structure are significant factors. The basicity of the amino group suggests that solubility will be highly pH-dependent.

The following table summarizes the predicted solubility of the compound in various common solvents.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterLowThe presence of polar groups is offset by the hydrophobic aromatic ring and methyl group, limiting aqueous solubility.
Methanol, EthanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the compound. Nitrobenzoate derivatives generally show good solubility in alcohols.[2]
Polar Aprotic Acetone, AcetonitrileModerateThese solvents can engage in dipole-dipole interactions with the nitro and ester groups.
Dichloromethane (DCM)ModerateA common solvent for a wide range of organic compounds with moderate polarity.
Non-Polar Toluene, HexaneLowThe molecule's significant polarity from the amino, nitro, and ester groups prevents effective solvation by non-polar solvents.
Aqueous Acidic 5% Hydrochloric AcidHighThe basic amino group will be protonated, forming a water-soluble ammonium salt.[3][4]
Aqueous Basic 5% Sodium HydroxideLowThe compound lacks a sufficiently acidic proton for salt formation. The ester group may be susceptible to hydrolysis over time, which is a chemical reaction rather than dissolution.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid preliminary classification of the compound's solubility.

Methodology:

  • Place approximately 25 mg of this compound into a small test tube.[3]

  • Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[3]

  • Observe the mixture for up to 60 seconds after the final addition.[5]

  • Record the compound as "soluble" if the solid dissolves completely, "partially soluble" if some solid remains, and "insoluble" if no significant dissolution occurs.[5]

  • This procedure should be repeated for a range of solvents, including water, 5% HCl, 5% NaOH, and various organic solvents, to establish a broad solubility profile.[3][4]

Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a sealed vial containing a known volume of the solvent. This ensures that the resulting solution is saturated.

  • Equilibration: Place the vial in a constant temperature bath equipped with an agitator (e.g., an orbital shaker). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.

  • Sample Preparation: Once equilibrium is achieved, let the vial stand to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant. To ensure no solid particles are transferred, the supernatant can be filtered through a syringe filter (e.g., 0.45 µm PTFE), taking care to avoid adsorption of the solute onto the filter material.

  • Analysis: Quantify the concentration of the solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units of mg/mL or mol/L.

Visualized Workflow and Pathways

Solubility Testing Workflow

The logical progression for determining the solubility of a novel compound is outlined in the diagram below. It begins with simple qualitative tests and progresses to more rigorous quantitative measurements.

G start Start with Pure Compound qual_test Qualitative Solubility Test (Water, 5% HCl, 5% NaOH, Organic Solvents) start->qual_test decision Is Compound Water Soluble? qual_test->decision acid_base_test Test in 5% HCl and 5% NaOH decision->acid_base_test No organic_test Test in Organic Solvents (e.g., Ethanol, Acetone, DCM) decision->organic_test Yes/No acid_base_test->organic_test quant_analysis Quantitative Analysis (Shake-Flask Method) organic_test->quant_analysis Select Key Solvents end Establish Solubility Profile quant_analysis->end

Caption: A logical workflow for the systematic solubility assessment of a compound.

References

An In-depth Technical Guide on the Reactivity of the Amino Group in Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in Methyl 3-amino-4-methyl-5-nitrobenzoate. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] The strategic placement of a nucleophilic amino group, flanked by a methyl group and positioned opposite a strong electron-withdrawing nitro group on the benzoate ring, imparts a unique reactivity profile that is crucial for its synthetic applications. This document details the electronic and steric factors influencing the amino group's reactivity, provides experimental protocols for its key reactions, and presents relevant quantitative data and spectroscopic information.

Introduction: Structural and Electronic Landscape

This compound possesses a multifaceted chemical architecture that dictates the reactivity of its primary amino group. The interplay of inductive and resonance effects from the substituents, coupled with steric considerations, governs its nucleophilicity and basicity.

  • Electronic Effects: The potent electron-withdrawing nitro group (-NO₂) at the 5-position significantly diminishes the electron density of the aromatic ring through both resonance and inductive effects. This, in turn, reduces the basicity and nucleophilicity of the amino group at the 3-position compared to unsubstituted aniline. Conversely, the methyl group (-CH₃) at the 4-position is a weak electron-donating group, offering a slight counteractive effect. The methyl ester group (-COOCH₃) is also electron-withdrawing, further contributing to the overall deactivation of the ring.

  • Steric Effects: The methyl group ortho to the amino group introduces steric hindrance. This "ortho effect" can impede the approach of bulky electrophiles and also affects the solvation of the corresponding anilinium ion, thereby influencing the amino group's basicity.

A foundational understanding of these principles is essential for predicting and controlling the outcomes of reactions involving the amino group of this versatile building block.

Spectroscopic and Physicochemical Data

Precise characterization of this compound is fundamental for its use in synthesis. The following table summarizes key physicochemical and spectroscopic data. While specific experimental data for the target molecule is not widely published, data for structurally related compounds are provided for comparative analysis.

ParameterValue/DescriptionReference Compound/Note
Molecular Formula C₉H₁₀N₂O₄-
Molecular Weight 210.19 g/mol [1]
CAS Number 72922-60-2[1]
pKa (of conjugate acid) Estimated to be lower than aniline (4.6)Due to electron-withdrawing groups.
¹H NMR (CDCl₃) Predicted: Aromatic protons, methyl protons, ester methyl protons, and amino protons with characteristic shifts.For Methyl 3-nitrobenzoate: δ 8.76 (s, 1H), 8.37–8.28 (m, 2H), 7.65–7.50 (m, 2H), 3.93 (s, 3H).[2] For Methyl 3-amino-4-methylbenzoate: Data available.[3]
¹³C NMR (CDCl₃) Predicted: Distinct signals for aromatic carbons, methyl carbon, ester carbonyl, and ester methyl carbon.For Methyl 3-nitrobenzoate: 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 ppm.[2] For Methyl 3-amino-4-methylbenzoate: Data available.[4]
IR Spectroscopy (cm⁻¹) Amino (N-H) stretches: ~3300-3500, Nitro (N-O) stretches: ~1515 (asymmetric) and ~1340 (symmetric), Carbonyl (C=O) stretch: ~1700-1730.Characteristic vibrational frequencies confirm the presence of these key functional groups.[1] For Methyl m-nitrobenzoate: C=O stretch: 1735-1750, NO₂ stretches: 1490-1550 and 1315-1355.[5]

Reactivity of the Amino Group: Key Transformations

The nucleophilic nature of the amino group in this compound allows it to participate in a variety of important chemical transformations.[1]

Acylation

Acylation of the amino group to form an amide is a common and synthetically useful reaction. This transformation is often performed to protect the amino group, modify the electronic properties of the molecule, or to introduce a new functional handle.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product start This compound product Methyl 3-(acylamino)-4-methyl-5-nitrobenzoate start->product Acylation acyl_chloride + R-COCl (e.g., Acetyl Chloride) acyl_chloride->product base Base (e.g., Pyridine) base->product

Caption: General workflow for the acylation of the amino group.

Quantitative Data for Acylation of a Structurally Similar Compound:

The following table provides representative yields for the acylation of Methyl 5-amino-3-methylpicolinate, which also possesses a reactive amino group on a substituted aromatic ring.

Acylating AgentProductTypical Yield (%)
Acetyl ChlorideMethyl 5-acetamido-3-methylpicolinate85-95
Benzoyl ChlorideMethyl 5-benzamido-3-methylpicolinate80-90

Data adapted from a protocol for a similar compound.[6]

Diazotization and Subsequent Reactions

Diazotization of the primary aromatic amino group to form a diazonium salt is a gateway to a wide range of functional group transformations. The resulting diazonium salt is a versatile intermediate that can be converted to halogens, cyano groups, hydroxyl groups, and others, often through Sandmeyer or related reactions. A notable application of this compound is its use as a precursor in the synthesis of heterocyclic compounds like 4-nitro-6-indazolecarboxylic acid methyl ester.[1]

Signaling Pathway for Diazotization and Indazole Formation:

G A Methyl 3-amino-4-methyl- 5-nitrobenzoate B Diazonium Salt Intermediate A->B  NaNO₂, Acid (e.g., Acetic Acid) C Intramolecular Cyclization B->C Spontaneous D 4-nitro-6-indazolecarboxylic acid methyl ester C->D

Caption: Pathway from the starting material to the indazole derivative.

Alkylation

Alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, leading to secondary or tertiary amines. The reactivity in alkylation is influenced by the nucleophilicity of the amino group and the nature of the alkylating agent.

Logical Relationship for N-Alkylation:

G cluster_input Inputs cluster_process Process cluster_output Outputs A Methyl 3-amino-4-methyl- 5-nitrobenzoate D N-Alkylation Reaction A->D B Alkylating Agent (e.g., CH₃I) B->D C Base C->D E N-Alkylated Product(s) D->E F Byproducts D->F

Caption: Logical flow of an N-alkylation reaction.

Experimental Protocols

The following are detailed methodologies for key reactions involving the amino group of this compound. These protocols are based on established procedures for structurally similar compounds and should be adapted and optimized for specific laboratory conditions.

General Protocol for Acylation with Acetyl Chloride

This procedure is adapted from a general method for the acylation of aromatic amines.[6]

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise to the cooled solution.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Protocol for Diazotization and Intramolecular Cyclization

This protocol is adapted from the synthesis of 6-nitro-4-indazolecarboxylic acid methyl ester, which utilizes a similar starting material.

Materials:

  • This compound

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Ice

Procedure:

  • Dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Prepare an aqueous solution of sodium nitrite (approximately 1.03 equivalents).

  • Add the sodium nitrite solution dropwise to the cooled acetic acid solution of the starting material, maintaining the temperature below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for a designated period to allow for the intramolecular cyclization to the indazole derivative.

  • The product can then be isolated by pouring the reaction mixture into ice water, followed by filtration and washing of the resulting precipitate.

Conclusion

The amino group of this compound exhibits a nuanced reactivity profile, governed by the electronic and steric influences of the substituents on the aromatic ring. While its nucleophilicity is attenuated by the strong electron-withdrawing nitro group, it remains a versatile functional handle for a variety of synthetic transformations, including acylation, diazotization, and alkylation. This technical guide provides a foundational understanding of these reactions, supported by adaptable experimental protocols. Further quantitative studies on the specific reaction kinetics and pKa of this molecule would be beneficial for the fine-tuning of synthetic routes in drug discovery and development programs.

References

Methyl 3-amino-4-methyl-5-nitrobenzoate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-methyl-5-nitrobenzoate is a crucial synthetic intermediate, primarily utilized in the construction of complex heterocyclic scaffolds found in medicinally important compounds. Its strategic substitution pattern, featuring an amino, a nitro, and a methyl ester group on the benzene ring, offers multiple avenues for chemical modification, making it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the preparation of benzimidazole-based therapeutic agents, such as analogues of the antihypertensive drug Telmisartan.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of its key precursors and structurally related compounds provide valuable reference points.

Table 1: Physicochemical Data of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
This compound (Target) C₉H₁₀N₂O₄210.19Not availableNot availableNot available
Methyl 3-amino-4-methylbenzoate (Precursor)C₉H₁₁NO₂165.19113-117White to off-white crystalline solid18595-18-1[1]
Methyl 4-methyl-3-nitrobenzoate (Precursor)C₉H₉NO₄195.17Not availableNot available24078-21-5[2]
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (Analogue)C₁₃H₁₆N₂O₅280.28Not availableOff-white solid152628-01-8[3]
Methyl 3-amino-5-nitrobenzoate (Analogue)C₈H₈N₂O₄196.16165-166 (dec.)Yellow to red powder23218-93-1[4]

Synthesis of this compound

The most plausible synthetic route to this compound involves the regioselective nitration of its precursor, Methyl 3-amino-4-methylbenzoate. The directing effects of the activating amino and methyl groups and the deactivating ester group on the aromatic ring are critical in determining the position of nitration.

Synthesis of the Precursor: Methyl 3-amino-4-methylbenzoate

This precursor can be synthesized via two primary methods:

  • Method A: Esterification of 3-amino-4-methylbenzoic acid.

  • Method B: Reduction of Methyl 4-methyl-3-nitrobenzoate.

Experimental Protocol: Esterification using Thionyl Chloride in Methanol [5]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.1-2.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-amino-4-methylbenzoate.

Experimental Protocol: Reduction of Methyl 4-methyl-3-nitrobenzoate [5]

  • Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in methanol.

  • Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

  • Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker).

  • Pressurize the system with hydrogen gas (typically 50 psi) and stir vigorously for 8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain Methyl 3-amino-4-methylbenzoate.

Nitration of Methyl 3-amino-4-methylbenzoate

Proposed Experimental Protocol: Nitration

  • In a flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath to prepare the nitrating mixture.

  • In a separate flask, dissolve Methyl 3-amino-4-methylbenzoate in concentrated sulfuric acid and cool the mixture in an ice-salt bath.

  • Slowly add the nitrating mixture dropwise to the solution of the substrate, maintaining a low temperature (0-10 °C).

  • After the addition is complete, allow the reaction to stir at low temperature for a specified period, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid product, wash with cold water until neutral, and then with a small amount of cold ethanol.

  • Dry the product, this compound, under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Role as a Synthetic Intermediate: Synthesis of Benzimidazoles

This compound is a key precursor for the synthesis of substituted benzimidazoles. The general strategy involves the reduction of the nitro group to an amino group, creating an ortho-diamine system, which can then be cyclized with a variety of reagents to form the imidazole ring. This approach is central to the synthesis of Telmisartan and its analogues.

Signaling Pathway for Benzimidazole Synthesis

G A This compound B Reduction of Nitro Group A->B (e.g., H₂, Pd/C or SnCl₂) C Methyl 3,5-diamino-4-methylbenzoate (ortho-diamine intermediate) B->C D Cyclization with Carboxylic Acid (e.g., Butyric Acid for Telmisartan analogue) C->D E Substituted Benzimidazole Derivative D->E

Caption: Synthetic pathway from the intermediate to a benzimidazole.

Experimental Protocol: Reductive Cyclization to form a Benzimidazole (Adapted from Telmisartan Synthesis) [7][8]

This protocol describes the conversion of a closely related compound, methyl 4-butyramido-3-methyl-5-nitrobenzoate, to a benzimidazole derivative. A similar two-step (reduction then cyclization) or one-pot reductive cyclization could be applied to this compound.

Step 1: Reduction of the Nitro Group

  • Dissolve the starting nitro compound in a suitable solvent such as methanol.

  • Add a reducing agent. Catalytic hydrogenation with Palladium on carbon (Pd/C) is a common method.

  • Conduct the hydrogenation under a hydrogen atmosphere until the nitro group is fully reduced to an amino group, which can be monitored by TLC.

  • Filter the catalyst and concentrate the solvent to obtain the crude ortho-diamine intermediate.

Step 2: Cyclization to the Benzimidazole Ring

  • The crude ortho-diamine can be cyclized by heating with a carboxylic acid (e.g., butyric acid in the case of a Telmisartan analogue) in the presence of a dehydrating agent or under acidic conditions (e.g., in acetic acid).

  • The reaction mixture is heated to reflux for several hours.

  • After completion, the reaction is cooled, and the product is isolated by precipitation or extraction.

  • Purification is typically performed by recrystallization or column chromatography.

Spectroscopic Data of Related Compounds

Table 2: Spectroscopic Data of Precursors and Analogues

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Methyl 3-amino-4-methylbenzoate
Methyl 3-nitrobenzoate 8.76 (s, 1H), 8.37-8.28 (m, 2H), 7.65-7.50 (m, 1H), 3.93 (s, 3H)[5]164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6[5]1735-1750 (C=O), 1490-1550 & 1315-1355 (NO₂), ~1600 & ~1475 (C=C aromatic)[9]
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Note: Complete, assigned spectral data for Methyl 3-amino-4-methylbenzoate and Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate are not available in the cited resources. Researchers should perform their own analyses for structural confirmation.

Conclusion

This compound is a strategically important, yet under-documented, synthetic intermediate. Its preparation via the nitration of Methyl 3-amino-4-methylbenzoate and its subsequent transformation into benzimidazole derivatives highlight its significance in the synthesis of pharmaceutical compounds. This guide provides a framework for its synthesis and application based on established chemical principles and data from closely related molecules, offering a valuable resource for researchers in the field of drug development. Further research to fully characterize this compound and optimize its use in synthetic pathways is warranted.

Experimental Workflow Visualization

Synthesis and Application Workflow

G cluster_0 Synthesis of Intermediate cluster_1 Application in Benzimidazole Synthesis A Methyl 3-amino-4-methylbenzoate B Nitration (HNO₃, H₂SO₄) A->B C This compound B->C D This compound C->D E Reductive Cyclization D->E F Benzimidazole Derivative (e.g., for Telmisartan Analogue) E->F

Caption: Overall workflow from precursor to benzimidazole derivative.

References

The Rising Star in Medicinal Chemistry: A Technical Guide to Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-amino-4-methyl-5-nitrobenzoate is emerging as a highly versatile scaffold in medicinal chemistry, offering a gateway to a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique trifunctionalized aromatic ring, featuring an amino, a methyl, and a nitro group, provides a rich platform for chemical modifications and the synthesis of novel drug candidates. This technical guide delves into the core applications of this compound, focusing on its pivotal role in the development of anticancer and antibacterial agents. We present a comprehensive overview of its synthetic utility, quantitative biological data of its derivatives, detailed experimental protocols, and visual representations of synthetic and biological pathways to empower researchers in their drug discovery endeavors.

Introduction

The quest for novel molecular entities with improved efficacy and safety profiles is a continuous driving force in pharmaceutical research. Strategically functionalized building blocks are the cornerstone of successful drug discovery programs. This compound is one such building block, a synthetically tractable molecule with the potential to be elaborated into complex, biologically active scaffolds. The presence of both a nucleophilic amino group and an electrophilically-directing nitro group on the same aromatic ring allows for a wide array of chemical transformations. This guide will explore its application in the synthesis of indazole-based kinase inhibitors for cancer therapy and its potential as a precursor for novel antibacterial agents.

Core Applications in Medicinal Chemistry

The strategic arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic systems with proven medicinal value.

Anticancer Agents: The Indazole Scaffold

The indazole moiety is a well-established pharmacophore in oncology, with several indazole-containing drugs approved for cancer treatment.[1][2] These compounds often function as potent kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2] this compound serves as a key precursor for the synthesis of substituted nitroindazoles, which can be further functionalized to generate libraries of potential kinase inhibitors.

A crucial synthetic transformation involves the diazotization of the amino group followed by intramolecular cyclization to form the indazole ring system. The resulting methyl 4-methyl-5-nitro-1H-indazole-6-carboxylate can then be subjected to various chemical modifications, including reduction of the nitro group to an amine, which opens up further avenues for derivatization.

The following table summarizes the in vitro anticancer activity of representative indazole derivatives synthesized from precursors structurally related to this compound.

Compound IDCancer Cell LineIC50 (µM)Reference
Indazole Derivative A A549 (Lung Carcinoma)8.21 ± 0.56[3]
K562 (Leukemia)5.19 ± 0.29[3]
PC-3 (Prostate Cancer)6.12 ± 0.10[3]
HepG2 (Liver Cancer)5.62 ± 1.76[3]
Indazole Derivative B 4T1 (Breast Cancer)0.23 - 1.15[4]
Indazole-Pyrimidine 4f MCF-7 (Breast Cancer)1.629[5][6]
Indazole-Pyrimidine 4i MCF-7 (Breast Cancer)1.841[5][6]
A549 (Lung Carcinoma)2.305[5][6]
Caco2 (Colorectal Cancer)4.990[5][6]
Antibacterial Agents

The development of new antibacterial agents is a critical global health priority due to the rise of antibiotic resistance. This compound can be envisioned as a starting point for the synthesis of novel antibacterial compounds, such as substituted quinolones and benzimidazoles. Following the reduction of the nitro group to an amine, the resulting diamino derivative can undergo cyclization reactions with various reagents to construct these heterocyclic cores.

The following table presents the minimum inhibitory concentrations (MIC) for classes of compounds that could be accessed synthetically from this compound.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Fluoroquinolone Derivative Staphylococcus aureus0.97 - 1.2[7]
Escherichia coli4.7 - 8.8[7]
5-amino-quinolone derivative Quinolone-resistant bacteriaPotent activity[8]

Experimental Protocols

Synthesis of Methyl 4-methyl-5-nitro-1H-indazole-6-carboxylate

This protocol is adapted from the synthesis of 5-nitroindazole.[9]

Step 1: Diazotization and Cyclization

  • Dissolve this compound (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 15-20°C.

  • Prepare a solution of sodium nitrite (1 equivalent) in water.

  • Add the sodium nitrite solution to the cooled acetic acid solution all at once with vigorous stirring. Ensure the temperature does not exceed 25°C.

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the reaction mixture to stand at room temperature for 3 days.

  • Concentrate the solution under reduced pressure.

  • Add water to the residue and stir to form a slurry.

  • Filter the solid product, wash with cold water, and dry to yield crude Methyl 4-methyl-5-nitro-1H-indazole-6-carboxylate.

  • Purify the crude product by recrystallization from methanol.

General Procedure for Nitro Group Reduction

This protocol is a general method for the reduction of aromatic nitro groups.[10]

  • To a solution of the nitro-indazole derivative (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for 1 hour.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction mixture and filter off the iron catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-indazole derivative.

  • Purify the product by column chromatography on silica gel.

Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination

This is a standard protocol for determining the MIC of a compound.

  • Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Potential: Synthetic and Biological Pathways

Synthetic Workflow for Drug Candidate Development

The following diagram illustrates a general workflow for the synthesis and screening of potential drug candidates starting from this compound.

G A This compound B Diazotization & Cyclization A->B N Nitro Group Reduction A->N C Methyl 4-methyl-5-nitro-1H-indazole-6-carboxylate B->C D Nitro Group Reduction C->D E Methyl 6-amino-4-methyl-1H-indazole-5-carboxylate D->E F Functionalization (e.g., Amide Coupling) E->F G Library of Indazole Derivatives F->G H In vitro Anticancer Screening (e.g., MTT Assay) G->H I Lead Compound Identification H->I J Antibacterial Screening (MIC Assay) J->I K Library of Quinolone/Benzimidazole Derivatives K->J L Cyclization Reactions L->K M Diamino Intermediate M->L N->M

Caption: General synthetic and screening workflow.

Proposed Signaling Pathway for Anticancer Indazole Derivatives

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell survival and proliferation pathways. The diagram below depicts a simplified representation of how an indazole-based kinase inhibitor might induce apoptosis.

G cluster_0 Pro-Survival Pathway cluster_1 Pro-Apoptotic Pathway Growth Factor Signaling Growth Factor Signaling Kinase Cascade (e.g., VEGFR) Kinase Cascade (e.g., VEGFR) Growth Factor Signaling->Kinase Cascade (e.g., VEGFR) Pro-survival Proteins (e.g., Bcl-2) Pro-survival Proteins (e.g., Bcl-2) Kinase Cascade (e.g., VEGFR)->Pro-survival Proteins (e.g., Bcl-2) Activates Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) Pro-survival Proteins (e.g., Bcl-2)->Pro-apoptotic Proteins (e.g., Bax) Inhibits Caspase Activation Caspase Activation Pro-apoptotic Proteins (e.g., Bax)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Indazole Kinase Inhibitor Indazole Kinase Inhibitor Indazole Kinase Inhibitor->Kinase Cascade (e.g., VEGFR) Inhibits

Caption: Simplified apoptosis induction pathway.

Conclusion

This compound is a promising and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its application in the development of indazole-based anticancer agents, particularly kinase inhibitors, is supported by a growing body of literature. Furthermore, its potential as a precursor for novel antibacterial agents warrants further investigation. The synthetic accessibility and the rich chemistry of its functional groups position this compound as a valuable tool for drug discovery and development professionals. This guide provides a foundational understanding and practical protocols to stimulate further research and unlock the full therapeutic potential of this remarkable scaffold.

References

Methodological & Application

Application Notes and Protocols: Nitration of Methyl Benzoate to Form Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the nitration of methyl benzoate, a classic and important electrophilic aromatic substitution reaction. The primary product of this reaction is methyl m-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] The ester group of methyl benzoate deactivates the aromatic ring and directs the incoming electrophile, the nitronium ion (NO₂⁺), to the meta position.[1][2][3][4]

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly reactive nitronium ion.[1][5] Careful control of the reaction temperature is crucial to ensure the selective formation of the desired mononitrated product and to minimize the formation of byproducts.[4][6]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the nitration of methyl benzoate on a laboratory scale.

ParameterValueSource(s)
Reactants
Methyl Benzoate2.0 g (1.5 moles)[3][7]
Concentrated Sulfuric Acid4.0 - 6.0 mL[3][8]
Concentrated Nitric Acid1.5 - 2.0 mL[2][3]
Reaction Conditions
Reaction Temperature0 - 15 °C[4][6][7]
Reaction Time15 - 20 minutes (post-addition)[8][9]
Product Information
Major ProductMethyl m-nitrobenzoate[3][6]
Typical Yield60 - 85%[4]
Melting Point (crude)Varies
Melting Point (recrystallized)78 °C[10][11]
Purification
Recrystallization SolventMethanol or Ethanol/Water[3][8]

Experimental Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis start Start prep_reactants Prepare Reactants: - Methyl Benzoate - Conc. H₂SO₄ - Conc. HNO₃ start->prep_reactants mix_mb_h2so4 Mix Methyl Benzoate and Conc. H₂SO₄ in Flask prep_reactants->mix_mb_h2so4 prep_nitrating_mix Prepare Nitrating Mixture: (Conc. HNO₃ + Conc. H₂SO₄) prep_reactants->prep_nitrating_mix prep_ice_bath Prepare Ice-Water Bath cool_mixture Cool Mixture in Ice Bath prep_ice_bath->cool_mixture cool_nitrating_mix Cool Nitrating Mixture prep_ice_bath->cool_nitrating_mix mix_mb_h2so4->cool_mixture add_nitrating_mix Slowly Add Nitrating Mixture to Methyl Benzoate Solution (Keep Temp < 15°C) cool_mixture->add_nitrating_mix cool_nitrating_mix->add_nitrating_mix stir_room_temp Stir at Room Temperature (15-20 min) add_nitrating_mix->stir_room_temp quench Pour Reaction Mixture onto Crushed Ice stir_room_temp->quench precipitate Allow Ice to Melt, Product Precipitates quench->precipitate filter Vacuum Filter Crude Product precipitate->filter wash_water Wash with Cold Water filter->wash_water wash_methanol Wash with Ice-Cold Methanol wash_water->wash_methanol recrystallize Recrystallize from Methanol or Ethanol/Water wash_methanol->recrystallize dry_product Dry the Purified Product recrystallize->dry_product analyze Analyze Product: - Melting Point - IR Spectroscopy dry_product->analyze end End analyze->end

Caption: Experimental workflow for the nitration of methyl benzoate.

Detailed Experimental Protocol

Safety Precautions: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This experiment should be performed in a well-ventilated fume hood.

1. Preparation of the Nitrating Mixture: a. In a clean, dry test tube, combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.[3] b. Cool this mixture in an ice-water bath.[3]

2. Reaction Setup: a. Weigh 2.0 g of methyl benzoate into a 50 mL Erlenmeyer flask.[3] b. Slowly add 4.0 mL of concentrated sulfuric acid to the methyl benzoate while swirling the flask to ensure thorough mixing.[3] c. Cool this mixture in an ice-water bath.[3]

3. Nitration Reaction: a. While continuously swirling the flask containing the methyl benzoate solution in the ice bath, slowly add the prepared cold nitrating mixture dropwise using a Pasteur pipette.[3][6] b. The addition should be carried out over a period of approximately 15 minutes, ensuring the temperature of the reaction mixture does not exceed 15 °C.[6] c. After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15-20 minutes with occasional swirling.[8][9]

4. Isolation of the Crude Product: a. Pour the reaction mixture carefully onto approximately 20 g of crushed ice in a beaker.[3] b. Stir the mixture until all the ice has melted. The crude methyl m-nitrobenzoate will precipitate as a solid.[3] c. Isolate the solid product by vacuum filtration using a Büchner funnel.[3] d. Wash the crude product on the filter paper with two portions of cold water, followed by a wash with a small amount of ice-cold methanol to remove residual acids and some impurities.[6][9]

5. Purification by Recrystallization: a. Transfer the crude product to a clean Erlenmeyer flask. b. Add a minimal amount of hot methanol or an ethanol/water mixture to dissolve the solid.[3][8] c. Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath to induce crystallization. d. Collect the purified crystals by vacuum filtration. e. Dry the crystals completely before determining the final yield and melting point.

6. Product Characterization: a. Determine the melting point of the purified methyl m-nitrobenzoate. The literature melting point is 78 °C.[10][11] b. Obtain an infrared (IR) spectrum of the product. Key characteristic peaks should be observed for the ester carbonyl group (~1715 cm⁻¹) and the nitro group (~1520 and 1350 cm⁻¹).[4]

References

Application Notes and Protocols for the Selective Reduction of Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group in Methyl 3-amino-4-methyl-5-nitrobenzoate to yield Methyl 3,5-diamino-4-methylbenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The key challenge in this reduction is the chemoselective conversion of the nitro group in the presence of an existing amino group and a methyl ester functionality. This document outlines several effective methods, including catalytic hydrogenation, transfer hydrogenation, and chemical reduction using metal reagents.

Introduction

Methyl 3,5-diamino-4-methylbenzoate is a valuable building block in medicinal chemistry. The selective reduction of its precursor, this compound, is a common requirement in synthetic organic chemistry. A variety of methods are available for the reduction of aromatic nitro groups, but the choice of reagent is crucial to avoid the reduction of other sensitive functional groups.[1] This document details robust and reproducible methods for this specific transformation, providing researchers with practical and efficient synthetic routes.

Data Presentation: Comparison of Reduction Methods

The following table summarizes key quantitative data for the described synthetic methods, allowing for easy comparison of their efficacy and requirements.

MethodReagents & CatalystSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
Catalytic Hydrogenation H₂, 10% Pd/CMethanol, EthanolRoom Temperature2 - 8>95High yielding and clean reaction. Requires specialized hydrogenation apparatus.[2]
Transfer Hydrogenation Ammonium formate, 10% Pd/CMethanol, EthanolReflux1 - 490 - 98Safer alternative to gaseous hydrogen.[3][4]
Chemical Reduction (Fe) Iron powder, Ammonium chloride (NH₄Cl)Ethanol/WaterReflux2 - 685 - 95Cost-effective and mild conditions.[5][6][7] Work-up involves filtration of iron salts.[8][9]
Chemical Reduction (SnCl₂) Tin(II) chloride dihydrate (SnCl₂·2H₂O)Ethanol, Ethyl acetateReflux1 - 390 - 97Mild and highly chemoselective.[10][11][12] Work-up may require careful pH adjustment.[13][14]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and typically provides a very clean product with high yields.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (e.g., 1.0 g) in methanol or ethanol (e.g., 20 mL).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The resulting Methyl 3,5-diamino-4-methylbenzoate can be further purified by recrystallization if necessary.

Method 2: Transfer Hydrogenation using Ammonium Formate

This method avoids the use of gaseous hydrogen, making it a safer alternative for laboratories not equipped for high-pressure hydrogenations.[3][4]

Materials:

  • This compound

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

Procedure:

  • To a solution of this compound (e.g., 1.0 g) in methanol or ethanol (20 mL) in a round-bottom flask, add 10% Pd/C (10-20% by weight of the substrate).

  • Add ammonium formate (3-5 equivalents) in portions to the stirred suspension.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Method 3: Chemical Reduction with Iron and Ammonium Chloride

This classical method is cost-effective and utilizes readily available reagents under mild conditions.[5][6][7]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 1.0 g) and a mixture of ethanol and water (e.g., 4:1 v/v, 25 mL).

  • Add iron powder (3-5 equivalents) and ammonium chloride (4-6 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is usually complete in 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron salts.

  • Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product.

Method 4: Chemical Reduction with Tin(II) Chloride

Reduction with tin(II) chloride is a mild and highly chemoselective method for converting aromatic nitro compounds to anilines.[10][11][12]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (e.g., 1.0 g) in ethanol or ethyl acetate (20 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.

  • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Continue stirring until the pH of the aqueous layer is ~8.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product start This compound reaction Reduction of Nitro Group (Select one of the detailed protocols) start->reaction Add Reagents & Solvent workup Reaction Work-up (Filtration, Extraction, etc.) reaction->workup Reaction Completion purification Purification (Recrystallization, etc.) workup->purification product Methyl 3,5-diamino-4-methylbenzoate purification->product logical_relationship cluster_methods Reduction Methodologies cluster_considerations Key Considerations main Selective Reduction of This compound catalytic Catalytic Hydrogenation (e.g., H₂/Pd-C) main->catalytic transfer Transfer Hydrogenation (e.g., HCOONH₄/Pd-C) main->transfer chemical Chemical Reduction (e.g., Fe/NH₄Cl, SnCl₂) main->chemical chemoselectivity Chemoselectivity (Preservation of amino and ester groups) catalytic->chemoselectivity safety Safety (e.g., Handling of H₂ gas) catalytic->safety workup Work-up & Purification Procedure catalytic->workup transfer->chemoselectivity transfer->safety transfer->workup chemical->chemoselectivity cost Cost & Availability of Reagents chemical->cost chemical->workup

References

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of aromatic nitro compounds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, providing a clean and efficient route to aromatic amines. These amines are versatile intermediates in the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and a generalized experimental protocol for the catalytic hydrogenation of Methyl 3-amino-4-methyl-5-nitrobenzoate to its corresponding diamine, Methyl 3,5-diamino-4-methylbenzoate. This transformation is a critical step in the synthesis of various pharmaceutical ingredients and fine chemicals.

The reduction of the nitro group in this compound is typically achieved with high selectivity and yield using common hydrogenation catalysts such as Palladium on carbon (Pd/C) or Raney® Nickel.[1][2][3] The choice of catalyst and reaction conditions can be optimized to ensure the integrity of other functional groups present in the molecule, such as the ester and the existing amino group.

General Reaction Scheme

The overall transformation involves the reduction of the nitro group to an amino group using a catalyst and a hydrogen source.

start This compound end Methyl 3,5-diamino-4-methylbenzoate start->end Hydrogenation reagents + H2 Catalyst (Pd/C or Raney Ni) Solvent (Methanol or Ethanol)

Caption: General reaction for the catalytic hydrogenation.

Key Experimental Parameters and Optimization

Several factors can influence the efficiency and selectivity of the catalytic hydrogenation of substituted nitroaromatics.

  • Catalyst Selection: Both Palladium on carbon (Pd/C) and Raney® Nickel are highly effective for the reduction of aromatic nitro groups.[1][2] Pd/C is often preferred for its high activity under milder conditions, while Raney® Nickel is a cost-effective alternative that may require higher pressures or temperatures.[4][5] Catalyst loading is typically in the range of 1-10 mol% relative to the substrate.[6]

  • Solvent Choice: Lower alcohols such as methanol or ethanol are the most common solvents for this reaction due to their ability to dissolve the starting material and their inertness under hydrogenation conditions.[1][6]

  • Hydrogen Source and Pressure: The reaction can be carried out using hydrogen gas from a balloon (atmospheric pressure) or in a pressurized hydrogenation apparatus (e.g., a Parr shaker) at pressures typically ranging from 40-50 psi.[1][7] Higher pressures can increase the reaction rate.[4] Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed, which avoids the need for pressurized hydrogen gas.[8]

  • Temperature: Most catalytic hydrogenations of nitro groups can be conducted efficiently at room temperature.[1][9] In some cases, gentle heating may be required to increase the reaction rate, but this should be monitored to avoid side reactions.

  • Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[1]

Experimental Protocols

The following are generalized protocols for the catalytic hydrogenation of this compound. These are based on established procedures for analogous compounds.[1][3] Researchers should perform small-scale trials to optimize conditions for their specific substrate and equipment.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard and highly effective method for the reduction of aromatic nitro groups.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 5-10 mol%

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas supply (balloon or cylinder)

  • Hydrogenation vessel (e.g., round-bottom flask, Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.

  • Catalyst Addition: Under a stream of inert gas, carefully add the 10% Pd/C catalyst to the solution.

  • Hydrogenation: Seal the vessel and purge it with an inert gas to remove any air. Introduce hydrogen gas (either by inflating a balloon connected to the flask or by pressurizing the vessel to 40-50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 8-24 hours.[1]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude Methyl 3,5-diamino-4-methylbenzoate. The product can be further purified by recrystallization if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol provides an alternative to Pd/C, often used in industrial settings.

Materials:

  • This compound

  • Raney® Nickel (activated, slurry in water or ethanol), approx. 5% by weight of the starting material[1]

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas supply (Parr shaker or similar)

  • Hydrogenation vessel

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation: If using Raney® Nickel slurry in water, carefully decant the water and wash the catalyst with the reaction solvent (methanol or ethanol) multiple times, ensuring the catalyst remains wet at all times. Caution: Raney® Nickel is pyrophoric when dry. [2]

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound in methanol or ethanol.

  • Catalyst Addition: Carefully add the washed Raney® Nickel slurry to the reaction mixture.

  • Hydrogenation: Seal the vessel, purge with an inert gas, and then introduce hydrogen gas to a pressure of 40-50 psi.[1]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC.

  • Work-up and Isolation: Follow the same work-up, filtration, and isolation steps as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction parameters for the catalytic hydrogenation of substituted nitrobenzoates, which can be used as a starting point for the optimization of the reduction of this compound.

ParameterPd/CRaney® Nickel
Catalyst Loading 1-10 mol%~5% w/w
Solvent Methanol, EthanolMethanol, Ethanol
H₂ Pressure Atmospheric - 50 psi40 - 50 psi
Temperature Room TemperatureRoom Temperature
Reaction Time 8 - 24 hours8 - 24 hours
Typical Yield >90% (for analogous compounds)>90% (for analogous compounds)

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, potential causes include catalyst deactivation or insufficient hydrogen pressure. Adding fresh catalyst or increasing the hydrogen pressure may resolve the issue.[1]

  • Side Reactions: The presence of other reducible functional groups could lead to side products. Careful control of reaction conditions (temperature, pressure) and catalyst choice is crucial for selectivity.

  • Product Isolation Issues: The diamino product may be more polar than the starting material. Ensure proper solvent selection for extraction and purification.

Visualization of Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Dissolve Methyl 3-amino-4-methyl- 5-nitrobenzoate in Solvent B Add Catalyst (Pd/C or Raney Ni) A->B C Purge with Inert Gas B->C D Introduce Hydrogen Gas C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Vent Hydrogen, Purge with Inert Gas F->G Reaction Complete H Filter through Celite G->H I Concentrate Filtrate H->I J Purify Product (e.g., Recrystallization) I->J

Caption: Experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols: Use of Methyl 3-amino-4-methyl-5-nitrobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-methyl-5-nitrobenzoate is a versatile aromatic building block characterized by its unique substitution pattern, which includes amino, methyl, and nitro groups, along with a methyl ester functionality. This arrangement of electron-donating and electron-withdrawing groups on the benzene ring imparts distinct reactivity, making it a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its application is particularly notable in the construction of fused heterocyclic systems, which are prevalent scaffolds in many biologically active molecules and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of indazoles, benzimidazoles, and quinoxalines using this compound as a key precursor.

Key Applications in Heterocyclic Synthesis

The strategic positioning of the amino and nitro groups allows for selective transformations to build different heterocyclic cores. The primary applications covered in these notes are:

  • Synthesis of Substituted Indazoles: The amino group can be diazotized and subsequently cyclized to form the indazole ring system. The resulting nitroindazole can be a precursor to various functionalized indazoles.

  • Synthesis of Benzimidazoles: The nitro group can be reduced to a second amino group, forming an ortho-phenylenediamine derivative. This diamine can then be cyclized with various one-carbon synthons to yield substituted benzimidazoles, a common motif in medicinal chemistry.

  • Synthesis of Quinoxalines: Similar to benzimidazole synthesis, the reduction of the nitro group furnishes a diamine that can be condensed with 1,2-dicarbonyl compounds to afford quinoxalines, another important class of nitrogen-containing heterocycles.

Data Presentation

The following tables summarize the expected products and representative yields for the synthesis of different heterocyclic systems starting from this compound.

Table 1: Synthesis of Indazole Derivatives

Product NameStarting MaterialKey ReagentsTypical Yield (%)
Methyl 6-nitro-7-methyl-1H-indazole-5-carboxylateThis compoundNaNO₂, HCl, AcOH75-85
Methyl 6-amino-7-methyl-1H-indazole-5-carboxylateMethyl 6-nitro-7-methyl-1H-indazole-5-carboxylateFe, NH₄Cl or H₂, Pd/C80-90

Table 2: Synthesis of Benzimidazole Derivatives

Product NameStarting MaterialKey ReagentsTypical Yield (%)
Methyl 4,5-diamino-3-methylbenzoateThis compoundH₂, Pd/C or SnCl₂·2H₂O, HCl85-95
Methyl 2,7-dimethyl-1H-benzimidazole-5-carboxylateMethyl 4,5-diamino-3-methylbenzoateAcetic Acid70-80
Methyl 7-methyl-1H-benzimidazole-5-carboxylateMethyl 4,5-diamino-3-methylbenzoateFormic Acid75-85
Methyl 7-methyl-2-phenyl-1H-benzimidazole-5-carboxylateMethyl 4,5-diamino-3-methylbenzoateBenzaldehyde, NaHSO₃70-80

Table 3: Synthesis of Quinoxaline Derivatives

Product NameStarting MaterialKey ReagentsTypical Yield (%)
Methyl 2,3,7-trimethylquinoxaline-5-carboxylateMethyl 4,5-diamino-3-methylbenzoateDiacetyl (Biacetyl)80-90
Methyl 7-methyl-2,3-diphenylquinoxaline-5-carboxylateMethyl 4,5-diamino-3-methylbenzoateBenzil85-95

Experimental Protocols

Synthesis of Indazole Derivatives

Protocol 1.1: Synthesis of Methyl 6-nitro-7-methyl-1H-indazole-5-carboxylate

This protocol describes the diazotization of the amino group of this compound, followed by intramolecular cyclization to form the indazole ring.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (10.0 g, 47.6 mmol) in glacial acetic acid (100 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (15 mL) to the stirred solution, maintaining the temperature below 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (3.6 g, 52.2 mmol) in water (10 mL).

  • Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.

  • Slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with gentle stirring.

  • A yellow precipitate will form. Allow the ice to melt completely.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford Methyl 6-nitro-7-methyl-1H-indazole-5-carboxylate as a pale-yellow solid.

  • Dry the product in a vacuum oven at 50 °C.

Expected Yield: 75-85%

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazoles first requires the reduction of the nitro group to form a diamine intermediate.

Protocol 2.1: Synthesis of Methyl 4,5-diamino-3-methylbenzoate

This protocol details the catalytic hydrogenation of this compound to the corresponding diamine.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a Parr hydrogenation bottle, add this compound (10.0 g, 47.6 mmol) and methanol (100 mL).

  • Carefully add 10% Pd/C (1.0 g, 10 wt%).

  • Seal the bottle and place it on the Parr shaker apparatus.

  • Evacuate the bottle and flush with nitrogen gas three times.

  • Introduce hydrogen gas to a pressure of 50 psi.

  • Shake the mixture at room temperature for 4-6 hours, or until the hydrogen uptake ceases.

  • Release the hydrogen pressure and flush the bottle with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol (3 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield Methyl 4,5-diamino-3-methylbenzoate as a solid, which can be used in the next step without further purification.

Expected Yield: 85-95%

Protocol 2.2: Synthesis of Methyl 2,7-dimethyl-1H-benzimidazole-5-carboxylate

This protocol describes the cyclization of the diamine intermediate with acetic acid to form the benzimidazole ring.

Materials:

  • Methyl 4,5-diamino-3-methylbenzoate

  • Glacial Acetic Acid

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • In a 100 mL round-bottom flask, add Methyl 4,5-diamino-3-methylbenzoate (5.0 g, 27.7 mmol) and glacial acetic acid (30 mL).

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to give Methyl 2,7-dimethyl-1H-benzimidazole-5-carboxylate.

  • Dry the product under vacuum.

Expected Yield: 70-80%

Synthesis of Quinoxaline Derivatives

Similar to benzimidazole synthesis, the formation of quinoxalines begins with the reduction of the nitro group.

Protocol 3.1: Synthesis of Methyl 2,3,7-trimethylquinoxaline-5-carboxylate

This protocol details the condensation of the diamine intermediate with a 1,2-dicarbonyl compound.

Materials:

  • Methyl 4,5-diamino-3-methylbenzoate (prepared as in Protocol 2.1)

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Water

Procedure:

  • Dissolve Methyl 4,5-diamino-3-methylbenzoate (5.0 g, 27.7 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.

  • Add diacetyl (2.6 mL, 29.1 mmol) to the solution.

  • Heat the mixture at reflux for 1 hour.

  • Cool the reaction mixture to room temperature. A solid product should precipitate.

  • If no precipitate forms, slowly add water to the reaction mixture until precipitation is complete.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain Methyl 2,3,7-trimethylquinoxaline-5-carboxylate.

  • Dry the product in a desiccator.

Expected Yield: 80-90%

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the logical flow of the synthetic pathways described.

Synthesis_of_Indazole start This compound reagents1 NaNO₂, HCl, AcOH 0-5 °C start->reagents1 product1 Methyl 6-nitro-7-methyl-1H-indazole-5-carboxylate reagents1->product1 Diazotization & Cyclization

Caption: Synthesis of a Nitroindazole Derivative.

Synthesis_of_Benzimidazole cluster_reduction Step 1: Reduction cluster_cyclization Step 2: Cyclization start This compound reagents1 H₂, Pd/C or SnCl₂·2H₂O, HCl start->reagents1 intermediate Methyl 4,5-diamino-3-methylbenzoate reagents1->intermediate Nitro Group Reduction reagents2 R-COOH or R-CHO (e.g., Acetic Acid) intermediate->reagents2 product1 Substituted Methyl 7-methyl-1H-benzimidazole-5-carboxylate reagents2->product1 Cyclocondensation

Caption: Two-Step Synthesis of Benzimidazoles.

Synthesis_of_Quinoxaline cluster_reduction_q Step 1: Reduction cluster_cyclization_q Step 2: Cyclization start_q This compound reagents1_q H₂, Pd/C or SnCl₂·2H₂O, HCl start_q->reagents1_q intermediate_q Methyl 4,5-diamino-3-methylbenzoate reagents1_q->intermediate_q Nitro Group Reduction reagents2_q 1,2-Dicarbonyl Compound (e.g., Diacetyl) intermediate_q->reagents2_q product1_q Substituted Methyl 7-methylquinoxaline-5-carboxylate reagents2_q->product1_q Condensation

Caption: Two-Step Synthesis of Quinoxalines.

Application Notes & Protocols: Derivatization of Methyl 3-amino-4-methyl-5-nitrobenzoate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-methyl-5-nitrobenzoate is a substituted aromatic compound belonging to the aminobenzoate class of molecules. Aminobenzoic acid and its analogs are highly versatile scaffolds in medicinal chemistry, serving as foundational building blocks for a multitude of therapeutic agents.[1] The presence of multiple functional groups—an amino group, a methyl ester, and a nitro group—on the aromatic ring of this compound offers several reactive sites for chemical modification. This structural versatility allows for the synthesis of diverse derivatives with potential applications as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[1][2]

A close structural analog, Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension.[3] This highlights the pharmaceutical relevance of this molecular framework. These application notes provide detailed protocols for several key derivatization reactions of this compound, including N-acylation/N-sulfonylation, nitro group reduction, and Suzuki-Miyaura cross-coupling, to facilitate the development of novel pharmaceutical candidates.

Molecular Structure and Key Reactive Sites

The derivatization potential of this compound stems from its distinct functional groups, each offering a handle for specific chemical transformations. Understanding these reactive sites is crucial for designing synthetic routes to novel derivatives.

G Key Reactive Sites of this compound cluster_mol Key Reactive Sites of this compound cluster_labels Key Reactive Sites of this compound mol N_Acylation Amino Group (H₂N) - Site for N-Acylation, N-Sulfonylation, N-Alkylation N_Acylation->mol Nitro_Reduction Nitro Group (O₂N) - Reduction to Amine - Direct Suzuki Coupling Partner Nitro_Reduction->mol Ester_Mod Methyl Ester (COOCH₃) - Hydrolysis to Carboxylic Acid - Amidation Ester_Mod->mol G start Start: Dissolve Starting Material reagents Add Pyridine (2.0 eq) & Dry Dichloromethane (DCM) start->reagents cool Cool to 0°C (Ice Bath) reagents->cool add_acyl Add Acyl Chloride (1.1 eq) Dropwise cool->add_acyl react Warm to Room Temperature Stir for 2-6 hours add_acyl->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up: 1. Dilute with DCM 2. Wash with 1M HCl, NaHCO₃, Brine monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify end End: Characterize Product (NMR, MS) purify->end G start Start: Dissolve Starting Material reagents Dissolve in Ethanol or Ethyl Acetate start->reagents add_sncl2 Add SnCl₂·2H₂O (3.0 - 5.0 eq) reagents->add_sncl2 react Heat to Reflux (60-80°C) for 1-4 hours add_sncl2->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up: 1. Cool to RT 2. Quench with sat. NaHCO₃ 3. Filter through Celite® monitor->workup Reaction Complete extract Extract Filtrate with Ethyl Acetate workup->extract dry Dry Combined Organic Layers (Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end End: Purify & Characterize Product concentrate->end G start Start: Assemble Reagents reagents Add Starting Material (1.0 eq), Arylboronic Acid (1.5 eq), Base (e.g., K₃PO₄, 2.0 eq), & Ligand (e.g., BrettPhos) to Flask start->reagents inert Seal Flask, Evacuate, and Backfill with Inert Gas (e.g., Argon) reagents->inert add_catalyst Add Palladium Catalyst (e.g., Pd(acac)₂, 2-5 mol%) inert->add_catalyst add_solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane) add_catalyst->add_solvent react Heat Reaction Mixture (100-130°C) for 12-24 hours add_solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up: 1. Cool to RT 2. Dilute with Ethyl Acetate 3. Filter through Celite® monitor->workup Reaction Complete extract Wash Filtrate with Water & Brine workup->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify end End: Characterize Biaryl Product purify->end

References

Application Notes and Protocols for the Characterization of Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Methyl 3-amino-4-methyl-5-nitrobenzoate. Detailed protocols for spectroscopic, chromatographic, and thermal analysis methods are presented to ensure accurate identification, purity assessment, and quality control.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Data Presentation: Predicted NMR Spectral Data

Parameter ¹H NMR (Predicted) ¹³C NMR (Predicted)
Solvent CDCl₃CDCl₃
Reference Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Chemical Shifts (δ, ppm)
Aromatic-H (C2-H)~8.5 (s, 1H)
Aromatic-H (C6-H)~7.8 (s, 1H)
-NH₂~4.2 (br s, 2H)
-OCH₃~3.9 (s, 3H)~53
-CH₃~2.3 (s, 3H)~17
Aromatic-C (C=O)~165
Aromatic-C (-NO₂)~150
Aromatic-C (-NH₂)~148
Aromatic-C (-CH₃)~135
Aromatic-C (C-H)~125, ~115
Aromatic-C (ipso)~130

Note: Predicted values are based on the analysis of structurally similar compounds such as methyl 3-nitrobenzoate and methyl 3-amino-4-methylbenzoate. Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Use a standard pulse sequence.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Logical Relationship: Interpreting NMR Spectra

cluster_nmr NMR Spectral Interpretation Compound This compound H_NMR ¹H NMR Spectrum Chemical Shifts Integration Coupling Patterns Compound->H_NMR Analysis C_NMR ¹³C NMR Spectrum Number of Signals Chemical Shifts Compound->C_NMR Analysis Structure Molecular Structure Functional Groups Connectivity H_NMR->Structure Elucidation C_NMR->Structure Elucidation

Caption: Workflow for molecular structure elucidation using NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation: Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300-3500 (two bands)[1]
Carbonyl (C=O, ester)C=O Stretch~1720
Nitro (-NO₂)Asymmetric N-O Stretch~1530[2]
Nitro (-NO₂)Symmetric N-O Stretch~1350
Aromatic C=CC=C Stretch1400-1600
C-O (ester)C-O Stretch1100-1300

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Experimental Workflow: FTIR Analysis

Start Start Sample_Prep Sample Preparation (KBr Pellet or ATR) Start->Sample_Prep Background_Scan Record Background Spectrum Sample_Prep->Background_Scan Sample_Scan Record Sample Spectrum Background_Scan->Sample_Scan Data_Processing Background Subtraction Sample_Scan->Data_Processing Spectrum Final IR Spectrum Data_Processing->Spectrum Analysis Identify Functional Groups Spectrum->Analysis End End Analysis->End

Caption: Step-by-step workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this semi-volatile compound.

Data Presentation: Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment Ion Interpretation
210[M]⁺Molecular Ion
179[M - OCH₃]⁺Loss of a methoxy radical
164[M - NO₂]⁺Loss of a nitro group
151[M - COOCH₃]⁺Loss of the carbomethoxy group

Note: The fragmentation pattern for this compound is predicted based on common fragmentation pathways for nitroaromatic esters.[3]

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[3] Dilute further if necessary to a final concentration of 10-100 µg/mL.[3]

  • Derivatization (Optional but Recommended for Aromatic Amines): To improve chromatographic peak shape and sensitivity, derivatize the amino group. A common derivatizing agent is Pentafluoropropionic anhydride (PFPA).

    • To the sample solution, add an excess of PFPA and a suitable solvent like hexane.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete reaction.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Mass Spectrometer: With an Electron Ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

  • Data Acquisition and Analysis: Acquire the data and process the resulting chromatogram and mass spectra. Identify the peak corresponding to the analyte and analyze its mass spectrum.

Signaling Pathway: Predicted Fragmentation Pathway

M Molecular Ion (m/z 210) M_OCH3 [M - OCH₃]⁺ (m/z 179) M->M_OCH3 - •OCH₃ M_NO2 [M - NO₂]⁺ (m/z 164) M->M_NO2 - •NO₂ M_COOCH3 [M - COOCH₃]⁺ (m/z 151) M->M_COOCH3 - •COOCH₃

Caption: Predicted electron ionization fragmentation pathway.

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase method is suitable for this compound.

Data Presentation: Typical HPLC Parameters

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30°C

Experimental Protocol: HPLC

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Mobile Phase Preparation: Prepare the mobile phase components and degas them before use. For a gradient, typical starting conditions could be 30% acetonitrile, ramping up to 90% over 15 minutes.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Data Acquisition: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the analysis.

  • Data Analysis: Integrate the peak corresponding to this compound to determine its retention time and peak area. Purity can be assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Experimental Workflow: HPLC Purity Analysis

Start Start Sample_Prep Prepare Sample Solution Start->Sample_Prep Instrument_Setup Set Up HPLC System (Column, Mobile Phase, etc.) Sample_Prep->Instrument_Setup Equilibration Equilibrate Column Instrument_Setup->Equilibration Injection Inject Sample Equilibration->Injection Data_Acquisition Acquire Chromatogram Injection->Data_Acquisition Data_Analysis Integrate Peaks Calculate Purity Data_Acquisition->Data_Analysis Report Generate Report Data_Analysis->Report End End Report->End

Caption: A typical workflow for HPLC purity analysis.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and heat of fusion of a compound, as well as to study its thermal stability.

Data Presentation: Expected DSC Data

Parameter Expected Value
Melting Point (Onset) To be determined experimentally
Decomposition Temperature Expected to be above the melting point

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as a reference.[4]

  • Instrumentation: Use a calibrated DSC instrument.

  • Heating Program:

    • Equilibrate the sample at a temperature below the expected melting point (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the melting point but below the decomposition temperature.

    • Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: The melting point is determined from the onset of the endothermic melting peak in the DSC thermogram. The area under the peak corresponds to the heat of fusion.

Logical Relationship: Thermal Hazard Assessment

cluster_thermal Thermal Hazard Assessment DSC DSC Analysis Melting Point Decomposition Exotherm Hazard Thermal Stability Profile Safe Handling Temperature Potential Hazards DSC->Hazard Provides Data TGA TGA Analysis Decomposition Temperature Mass Loss TGA->Hazard Provides Data

Caption: The role of DSC and TGA in assessing thermal hazards.

References

Application Note: Determination of Purity of Methyl 3-amino-4-methyl-5-nitrobenzoate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of Methyl 3-amino-4-methyl-5-nitrobenzoate. This compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals.[1] The accurate assessment of its purity is crucial for ensuring the quality and consistency of downstream products. The described method utilizes a C18 stationary phase with an isocratic mobile phase and UV detection, providing a clear separation of the main component from potential impurities. This protocol is designed for accuracy and reproducibility, making it suitable for quality control and research environments.

Experimental Protocols

A reversed-phase HPLC method is employed for the separation and quantification of this compound.[2] This approach is effective for analyzing aromatic nitro compounds due to its ability to separate molecules based on their hydrophobicity.[3][4]

1.1. Instrumentation and Consumables

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[5][6]

  • Analytical balance

  • Solvent filtration apparatus

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC vials

1.2. Reagents and Solvents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)

1.3. Solution Preparation

  • Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid is prepared. The aqueous component is made by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.[6][7] Both the aqueous component and acetonitrile should be filtered separately through a 0.45 µm membrane filter before mixing to remove any particulates.[6]

  • Diluent Preparation: The mobile phase is used as the diluent for standard and sample preparations.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer it to a 100 mL volumetric flask, and dissolve and dilute to the mark with the diluent.

1.4. Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)[5][6]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)[6][7]
Elution Type Isocratic
Flow Rate 1.0 mL/min
Column Temperature Ambient (or 25 °C for better reproducibility)[7]
Detection Wavelength 254 nm[5]
Injection Volume 10 µL[5]

Data Presentation and Analysis

2.1. System Suitability

Before sample analysis, the system suitability should be established by making five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.

2.2. Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

2.3. Hypothetical Data

The following table presents hypothetical data from a purity analysis of a this compound sample.

PeakRetention Time (min)Peak AreaArea (%)
Impurity 12.8515,2340.35
Impurity 23.5221,7630.50
Main Peak 5.10 4,295,871 98.90
Impurity 36.7810,8810.25
Total 4,343,749 100.00

Workflow and Diagrams

3.1. Experimental Workflow

The general workflow for the purity analysis involves preparation of the mobile phase, standard, and sample solutions, followed by HPLC analysis and data processing to determine the purity.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Water:H3PO4) D System Equilibration A->D B Prepare Standard Solution (Reference Compound) E Inject Standard (System Suitability) B->E C Prepare Sample Solution (Test Compound) F Inject Sample C->F D->E E->F If Suitability Passes G Record Chromatograms F->G H Integrate Peak Areas G->H I Calculate Purity (%) H->I

Caption: Workflow for HPLC purity analysis.

Disclaimer: This application note provides a general methodology based on the analysis of structurally similar compounds. Method validation and optimization may be required for specific laboratory conditions and instrumentation.

References

Application Note: NMR Spectroscopic Analysis of Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Methyl 3-amino-4-methyl-5-nitrobenzoate, a key intermediate in various synthetic applications.

Introduction

This compound is a substituted aromatic compound with significant utility in the synthesis of pharmaceuticals and other fine chemicals. Its structural elucidation is crucial for quality control and reaction monitoring. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. This note details the experimental procedure for acquiring high-quality ¹H and ¹³C NMR spectra and provides an analysis of the expected spectral data.

Predicted NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In this compound, the interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing nitro (-NO₂) and methyl ester (-COOCH₃) groups, results in a unique spectral fingerprint.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl ester protons, the amino protons, and the methyl group protons attached to the ring. Protons on an aromatic ring typically appear in the 6.5-8.0 ppm range.[1][2] The benzylic protons, those on a carbon directly bonded to the aromatic ring, are expected between 2.0-3.0 ppm.[1][2]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.5 - 8.0Singlet1HH-6
2~7.0 - 7.5Singlet1HH-2
3~5.0 - 6.0Broad Singlet2H-NH₂
4~3.8 - 3.9Singlet3H-OCH₃
5~2.2 - 2.4Singlet3H-CH₃

Note: The chemical shifts are predictions and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data

Carbons in an aromatic ring typically resonate in the 120-150 ppm region of a ¹³C NMR spectrum.[1] The presence of both electron-donating and electron-withdrawing substituents will cause a wider spread of the chemical shifts for the aromatic carbons.

SignalChemical Shift (δ, ppm)Assignment
1~165C=O (Ester)
2~150C-5
3~145C-3
4~135C-1
5~125C-4
6~120C-6
7~115C-2
8~52-OCH₃
9~18-CH₃

Note: The chemical shifts are predictions and may vary based on the solvent and experimental conditions.

Experimental Protocol

This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.[3]

  • Sample Amount: Weigh approximately 10-20 mg of the compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can affect the chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. NMR Spectrometer Setup

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity and resolution.

3. ¹H NMR Acquisition Parameters

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

  • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

4. ¹³C NMR Acquisition Parameters

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

  • Spectral Width: Set a spectral width that covers all expected carbon signals (e.g., 0-200 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is recommended.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

5. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Experimental Workflow

The following diagram illustrates the typical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune & Shim) transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference integrate_peakpick Integration & Peak Picking reference->integrate_peakpick assign_signals Assign Signals integrate_peakpick->assign_signals structure_elucidation Structure Elucidation assign_signals->structure_elucidation

References

Application Note: Mass Spectrometric Analysis of Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the mass spectrometric analysis of Methyl 3-amino-4-methyl-5-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines sample preparation, instrumentation parameters for Gas Chromatography-Mass Spectrometry (GC-MS), and a predicted fragmentation pattern based on established principles of mass spectrometry. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.

Introduction

This compound (C9H10N2O4, Molar Mass: 210.19 g/mol ) is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds with potential biological activities.[1] Its unique structure, featuring an amino group, a nitro group, and a methyl ester on an aromatic ring, makes mass spectrometry an ideal technique for its characterization. Electron Ionization (EI) mass spectrometry, coupled with Gas Chromatography (GC), provides a reproducible fragmentation pattern that serves as a molecular fingerprint for unambiguous identification.

Predicted Fragmentation Pattern

The primary fragmentation pathways are anticipated to involve:

  • Loss of the methoxy group (-OCH3): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

  • Loss of the nitro group (-NO2): Characteristic of nitroaromatic compounds.

  • Loss of the entire ester group (-COOCH3): Resulting from cleavage at the bond connecting the ester to the aromatic ring.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound using GC-MS.[3]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • If necessary, perform serial dilutions to achieve a final concentration in the range of 10-100 µg/mL.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

3. Chromatographic Conditions:

ParameterValue
Injector Split/splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program
   Initial Temperature70 °C, hold for 2 minutes
   Ramp10 °C/min to 280 °C
   Final Hold5 minutes at 280 °C

4. Mass Spectrometer Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-550
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
MS Transfer Line Temp. 280 °C

5. Data Acquisition and Analysis:

  • Acquire data using the instrument's control and data acquisition software.

  • Process the resulting total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to this compound and analyze its mass spectrum.

  • Compare the obtained spectrum with a spectral library (e.g., NIST) if available, and interpret the fragmentation pattern to confirm the structure.

Predicted Mass Spectral Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound.

m/z Predicted Fragment Ion Interpretation
210[M]+•Molecular Ion
179[M - OCH3]+Loss of a methoxy radical
164[M - NO2]+Loss of a nitro radical
151[M - COOCH3]+Loss of the methyl carboxylate radical
133[M - NO2 - OCH3]+Subsequent loss of methoxy from the [M - NO2]+ ion
105[C7H5O]+Benzoyl cation from further fragmentation
77[C6H5]+Phenyl cation

Visualization of the Predicted Fragmentation Pathway

The logical flow of the fragmentation of this compound can be visualized as follows:

G M This compound (m/z = 210) F1 [M - OCH3]+ (m/z = 179) M->F1 - OCH3 F2 [M - NO2]+ (m/z = 164) M->F2 - NO2 F3 [M - COOCH3]+ (m/z = 151) M->F3 - COOCH3 F4 [M - NO2 - OCH3]+ (m/z = 133) F2->F4 - OCH3

Caption: Predicted EI fragmentation of this compound.

Conclusion

This application note provides a foundational protocol and predicted fragmentation data for the mass spectrometric analysis of this compound. The detailed methodology and expected fragmentation pathways will aid researchers in the identification and structural confirmation of this important synthetic intermediate. The provided GC-MS parameters can be optimized further depending on the specific instrumentation and analytical requirements.

References

Application Notes and Protocols for Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-amino-4-methyl-5-nitrobenzoate (CAS No. 72922-60-2) was found during the literature search. The following safety and handling information is extrapolated from the SDS of structurally similar compounds. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use. All procedures should be carried out by trained personnel in a well-ventilated laboratory setting.

Introduction

This compound is a versatile organic compound that serves as a valuable building block in synthetic organic chemistry.[1] Its unique molecular architecture, featuring an aromatic ring substituted with amino, methyl, nitro, and methyl ester functional groups, makes it a key intermediate in the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1] The presence of both an electron-donating amino group and an electron-withdrawing nitro group influences the reactivity of the aromatic ring, enabling selective chemical transformations.[1] Structurally related compounds are known to be intermediates in the synthesis of drugs such as Telmisartan, an antihypertensive medication.[1] This document provides detailed guidelines for the safe handling, storage, and potential applications of this compound in a research and development setting.

Physicochemical and Safety Data

Table 1: Physicochemical Properties

PropertyThis compoundMethyl 3-nitrobenzoate (CAS 618-95-1)Methyl 4-nitrobenzoate (CAS 619-50-1)Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1)
CAS Number 72922-60-2[1]618-95-1619-50-118595-18-1[2]
Molecular Formula C₉H₁₀N₂O₄C₈H₇NO₄[3]C₈H₇NO₄C₉H₁₁NO₂
Molecular Weight 210.19 g/mol [1]181.15 g/mol [4]181.15 g/mol 165.19 g/mol
Melting Point Data not available78-80 °C[3]94-96 °CData not available
Boiling Point Data not available279 °C[3]Data not availableData not available
Appearance Expected to be a solidCrystalline PowderSolidCrystalline Powder[5]
Solubility Data not availableInsoluble in water; slightly soluble in ethanol, ether, methanol[3]Data not availableData not available

Table 2: Hazard Information (Based on Structurally Similar Compounds)

HazardMethyl 3-nitrobenzoateMethyl 4-nitrobenzoateMethyl 3-amino-4-methylbenzoate
Acute Toxicity Toxicological properties not fully investigated. May be harmful if swallowed or inhaled.[6]Harmful to aquatic life with long lasting effects.Causes skin and serious eye irritation. May cause respiratory irritation.
Irritation May cause eye, skin, and respiratory tract irritation.[6]Not classified as an irritant.Causes skin and serious eye irritation.
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.Not listed as a carcinogen by IARC or ACGIH.Data not available
GHS Pictograms WarningWarningWarning
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)H412 (Harmful to aquatic life with long lasting effects)H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)
Precautionary Statements P261, P305+P351+P338 (Avoid breathing dust, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)P273, P501 (Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.)P261, P280, P302+P352, P305+P351+P338 (Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Safe Handling and Storage Protocols

Based on the hazard assessment of similar compounds, the following protocols are recommended for handling and storing this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5]

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.[5]

  • Minimize dust generation and accumulation.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.[6]

  • Keep the container tightly closed when not in use.[6]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly closed.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[5]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

Experimental Protocols

This compound is a useful intermediate for the synthesis of various organic molecules. The following is a representative protocol for a potential application.

Protocol 1: Synthesis of an N-Acyl Derivative

This protocol describes a general procedure for the acylation of the amino group of this compound, a common transformation in drug development.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • An acyl chloride (e.g., acetyl chloride) or carboxylic acid anhydride (e.g., acetic anhydride)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add the non-nucleophilic base (1.2 equivalents) to the solution and stir at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

Logical Workflow for Safe Handling of a Chemical Powder

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep_sds Review SDS of Compound and Structurally Similar Analogs prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_workspace handle_weigh Carefully Weigh the Required Amount of Powder prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel Avoiding Dust Generation handle_weigh->handle_transfer handle_reaction Perform Chemical Reaction Under Controlled Conditions handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Chemical Waste According to Regulations cleanup_decontaminate->cleanup_waste storage Store Remaining Chemical in a Tightly Sealed Container in a Cool, Dry, Ventilated Area cleanup_waste->storage

Caption: A logical workflow for the safe handling of a chemical powder.

Representative Synthetic Pathway

G start This compound reagent + Acyl Chloride / Base start->reagent Acylation product N-Acylated Product reagent->product application Further Synthetic Transformations (e.g., Reduction of Nitro Group, Heterocycle Formation) product->application Intermediate for Drug Development

Caption: A representative synthetic pathway using the target compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-4-methyl-5-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic route for this compound?

A1: A common and effective synthetic strategy involves a multi-step process starting from Methyl 3-amino-4-methylbenzoate. This precursor is first subjected to N-acylation to protect the amino group, followed by a regioselective nitration, and finally, deprotection of the amino group to yield the target compound. This approach is favored to prevent oxidation of the aniline ring and to control the position of nitration.

Q2: Why is protection of the amino group necessary before nitration?

A2: Direct nitration of anilines is often problematic. The amino group is highly activating and susceptible to oxidation by the nitrating agents, leading to the formation of tar-like byproducts and low yields.[1] Furthermore, under the strongly acidic conditions of nitration, the amino group can be protonated to form an anilinium ion, which is a meta-directing group, leading to a mixture of isomers.[2] Protecting the amino group as an amide reduces its activating effect, prevents oxidation, and ensures a more controlled and selective nitration.[1][3]

Q3: What are the common challenges encountered during the synthesis?

A3: Researchers may face several challenges, including incomplete reactions at each step, formation of isomeric impurities during nitration, and difficulties in purification. Low yields can be a result of suboptimal reaction conditions, degradation of starting materials, or loss of product during workup and purification.

Q4: How can I purify the final product effectively?

A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may require some experimentation with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.

Troubleshooting Guides

Problem 1: Low yield in the synthesis of the precursor, Methyl 3-amino-4-methylbenzoate.
Possible Cause Suggested Solution
Incomplete esterification of 3-amino-4-methylbenzoic acid.Ensure the use of anhydrous methanol and a sufficient amount of acid catalyst (e.g., thionyl chloride or sulfuric acid). Increase the reaction time or temperature if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Loss of product during workup.The product has some water solubility. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate. Perform multiple extractions to maximize recovery.
Incomplete reduction of Methyl 4-methyl-3-nitrobenzoate (alternative route).Ensure the catalyst (e.g., Pd/C) is active and used in the correct amount. Check the hydrogen pressure and ensure efficient stirring to facilitate the reaction.
Problem 2: Incomplete acylation of Methyl 3-amino-4-methylbenzoate.
Possible Cause Suggested Solution
Insufficient acylating agent.Use a slight excess of the acylating agent (e.g., acetic anhydride or acetyl chloride).
Presence of moisture.Ensure all glassware and solvents are anhydrous, as moisture can quench the acylating agent.
Inadequate base.If using an acyl chloride, ensure a suitable base (e.g., pyridine or triethylamine) is used to neutralize the HCl byproduct.
Problem 3: Formation of multiple isomers during nitration.
Possible Cause Suggested Solution
Incomplete protection of the amino group.Confirm complete acylation of the starting material by NMR or IR spectroscopy before proceeding with nitration.
Reaction temperature is too high.Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent to improve selectivity.
Incorrect nitrating agent or conditions.Use a well-defined nitrating mixture (e.g., HNO₃ in H₂SO₄) and add it dropwise to the reaction mixture with vigorous stirring.
Problem 4: Low yield or incomplete deprotection of the N-acyl group.
Possible Cause Suggested Solution
Insufficient acid or base for hydrolysis.Use a sufficient concentration of acid (e.g., HCl) or base (e.g., NaOH) and ensure the reaction is heated to reflux for an adequate amount of time.[4][5]
Product precipitation as a salt.After acidic hydrolysis, the product will be in its ammonium salt form. Neutralize the reaction mixture with a base to precipitate the free amine.
Product degradation under harsh conditions.Monitor the reaction closely by TLC. If the product is sensitive, consider using milder deprotection methods.[6]

Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-4-methylbenzoate[7][8]
  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (1.1-1.5 eq) dropwise.

  • Reaction: Remove the ice bath and reflux the mixture for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and concentrate under reduced pressure. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: N-Acetylation of Methyl 3-amino-4-methylbenzoate
  • Reaction Setup: Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.

  • Reagent Addition: Add acetic anhydride (1.1 eq) to the solution. A catalytic amount of a strong acid (like sulfuric acid) can be added if the reaction is slow.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by pouring it into cold water.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the N-acetylated product.

Step 3: Nitration of Methyl 3-(acetylamino)-4-methylbenzoate

Adapted from the nitration of a similar compound.[7]

  • Reaction Setup: In a flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

  • Reagent Addition: Dissolve the N-acetylated compound in concentrated sulfuric acid and cool to 0 °C. Slowly add this solution to the nitrating mixture, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product. It can be further purified by recrystallization.

Step 4: Deprotection (Hydrolysis) of the Acetyl Group[5]
  • Reaction Setup: Suspend the N-acetylated nitro compound in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 7-8.

  • Isolation: The product will precipitate out of the solution. Filter the solid, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data

The following table provides illustrative yield data for analogous reaction steps found in the literature. Actual yields for the synthesis of this compound may vary.

Reaction Step Starting Material Product Conditions Yield Reference
Esterification3-amino-4-methylbenzoic acidMethyl 3-amino-4-methylbenzoateSOCl₂, MeOH, reflux~97%[8]
NitrationMethyl 4-butyrylamino-3-methylbenzoateMethyl 4-butyrylamino-3-methyl-5-nitrobenzoateHNO₃/H₂SO₄, 0 °CHigh[7]
Hydrolysis4-Nitroacetanilide4-NitroanilineH₂SO₄, refluxGood[5]

Visualizations

Synthesis_Workflow A Methyl 3-amino-4- methylbenzoate B N-Acetylation (Protection) A->B Acetic Anhydride C Methyl 3-(acetylamino)-4- methylbenzoate B->C D Nitration C->D HNO₃/H₂SO₄ E Methyl 3-(acetylamino)-4- methyl-5-nitrobenzoate D->E F Hydrolysis (Deprotection) E->F Acid/Base G Methyl 3-amino-4- methyl-5-nitrobenzoate F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Nitration start Low Yield in Nitration Step q1 Was the starting material fully acetylated? start->q1 sol1_yes Proceed to next check q1->sol1_yes Yes sol1_no Re-run acetylation or purify the acetylated intermediate. q1->sol1_no No q2 Was the reaction temperature kept low (0-5 °C)? sol1_yes->q2 sol2_yes Consider other factors q2->sol2_yes Yes sol2_no Optimize cooling and slow addition of nitrating agent. q2->sol2_no No q3 Were significant tar-like byproducts observed? sol2_yes->q3 sol3_yes Indicates oxidation. Ensure complete protection and low temperature. q3->sol3_yes Yes sol3_no Check purity of reagents. q3->sol3_no No

Caption: Troubleshooting logic for the nitration step.

References

Technical Support Center: Purification of Crude Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 3-amino-4-methyl-5-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.

Q2: What are the typical impurities found in crude this compound?

Common impurities may include:

  • Unreacted Starting Materials: Such as Methyl 3-amino-4-methylbenzoate if the nitration reaction is incomplete.

  • Isomeric Byproducts: Nitration of the aromatic ring can sometimes lead to the formation of other isomers.

  • Dinitrated Products: Over-nitration can result in the introduction of a second nitro group onto the aromatic ring.

  • Residual Acids: Traces of nitric and sulfuric acid from the nitration mixture may be present.

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., high temperatures).

Q3: How can I assess the purity of my this compound sample?

Purity can be assessed using the following techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot. This is a quick and effective method to monitor the progress of purification.

  • Spectroscopic Methods (NMR, IR): Proton and Carbon NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of impurities.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Initial_Assessment Initial Purity Assessment (TLC) Crude_Product->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography Major Impurities / Isomers Purity_Check_Recryst Purity Check (TLC, MP) Recrystallization->Purity_Check_Recryst Purity_Check_Column Purity Check (TLC, MP) Column_Chromatography->Purity_Check_Column Purity_Check_Recryst->Column_Chromatography Not Pure Pure_Product Pure Product Purity_Check_Recryst->Pure_Product Pure Purity_Check_Column->Pure_Product Pure Further_Purification Further Purification Needed Purity_Check_Column->Further_Purification Not Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound if available.
Oiling out (product separates as an oil). The boiling point of the solvent is higher than the melting point of the compound.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature, and cool slowly.
The compound is highly impure, leading to a significant melting point depression.Purify the crude product by column chromatography first to remove the bulk of the impurities.
Low recovery of the purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is fully cooled before filtration.
Premature crystallization during hot filtration.Use a heated filter funnel or preheat the funnel with hot solvent. Add a slight excess of hot solvent before filtration and then concentrate the filtrate.
Colored impurities remain in the crystals. The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.
Column Chromatography
Problem Possible Cause Solution
Compound does not move from the baseline (Rf = 0). The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For this compound, a higher percentage of ethyl acetate in hexane may be required.
Compound runs with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexane.
Poor separation of spots (overlapping bands). Inappropriate solvent system.Optimize the solvent system using TLC to achieve a good separation of Rf values between the product and impurities.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
Streaking or tailing of spots. The compound is too polar for the eluent or is interacting strongly with the silica gel.Add a small amount (0.5-1%) of a polar modifier like methanol or triethylamine to the eluent.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent and load it carefully onto the column.
Product elutes with a colored impurity. The impurity has a similar polarity to the product.Try a different solvent system or a different stationary phase (e.g., alumina).

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold. Ethanol is often a good starting point for similar compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Column Chromatography Protocol
  • TLC Analysis: Develop a suitable mobile phase for the separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gentle pressure, ensuring no air is trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the solution onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValue
CAS Number 72922-60-2
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Appearance Expected to be a crystalline solid
Melting Point Not definitively reported; expected to be in the range of 75-85°C based on similar compounds.[1][2][3][4]
Solubility Likely soluble in polar organic solvents like ethanol, methanol, and acetone.
Table 2: Suggested TLC and Column Chromatography Conditions
ParameterSuggested Conditions
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase (TLC) Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v)
Mobile Phase (Column) Gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and increasing to 50%)
Visualization UV light (254 nm)

Logical Relationships in Troubleshooting

Troubleshooting_Logic Start Purification Unsuccessful Impurity_Type Identify Impurity Type (TLC) Start->Impurity_Type Polar_Impurity Polar Impurity Impurity_Type->Polar_Impurity Baseline Spot NonPolar_Impurity Non-Polar Impurity Impurity_Type->NonPolar_Impurity High Rf Spot Isomers Isomers / Similar Polarity Impurity_Type->Isomers Close Spots Recrystallization_Troubleshoot Troubleshoot Recrystallization Polar_Impurity->Recrystallization_Troubleshoot NonPolar_Impurity->Recrystallization_Troubleshoot Column_Troubleshoot Troubleshoot Column Chromatography Isomers->Column_Troubleshoot Optimize_Column Optimize Column Conditions Recrystallization_Troubleshoot->Optimize_Column If fails Column_Troubleshoot->Optimize_Column

Caption: A logical diagram for troubleshooting purification issues.

References

Technical Support Center: Recrystallization of Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of Methyl 3-amino-4-methyl-5-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound? this compound is an organic compound used in research settings. Its key properties are summarized below.

PropertyValue
CAS Number 72922-60-2[1]
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol [1]
Appearance Typically a solid at room temperature.

Q2: What is the most suitable solvent for the recrystallization of this compound? The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic nitro compounds and aminobenzoates, alcohols like ethanol and methanol, or a mixed solvent system such as ethanol/water, are often effective.[2][3][4][5] A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[6] It is recommended to perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to determine the optimal choice.

Q3: What are the most common impurities found in crude this compound? Impurities can include unreacted starting materials, byproducts from the synthesis (such as isomers or over-reduced products), and colored degradation products.[1][7] For instance, if synthesized via reduction of a dinitro compound, residual starting material or over-reduced diamino products could be present.[1]

Q4: How can I remove colored impurities during recrystallization? Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[8][9] The colored molecules adsorb onto the surface of the charcoal, which is then removed during the hot filtration step.[9] Use charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.

Troubleshooting Guide

Problem: No crystals are forming after the solution has cooled.

  • Possible Cause 1: Too much solvent was used. This is a common issue where the solution is not supersaturated upon cooling.[10]

    • Solution: Gently heat the solution to boil off some of the solvent.[11] Once the volume is reduced, allow the solution to cool again. To check for saturation, dip a glass stirring rod into the solution; a solid residue should form on the rod as the solvent evaporates.[11]

  • Possible Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleation site).[10][12]

    • Solution 1: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide a surface for crystals to begin forming.[10]

    • Solution 2: If available, add a tiny "seed crystal" of the pure compound to the cooled solution to induce crystallization.[10]

    • Solution 3: Cool the solution further in an ice-salt bath.[10]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the compound (especially when impure) is lower than the temperature of the solution from which it is separating.[11] This is more likely when the compound is significantly impure.[10]

    • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature.[10][11]

    • Solution 2: Allow the solution to cool much more slowly. A slower cooling rate favors the formation of well-ordered crystals over an amorphous oil.[10] You can insulate the flask to slow the cooling process.

    • Solution 3: If using a mixed solvent system, add more of the solvent in which the compound is more soluble before re-cooling.[11]

Problem: The recrystallization yield is very low.

  • Possible Cause 1: Too much solvent was used initially, causing a significant amount of the product to remain in the mother liquor.[11][13]

    • Solution: Before discarding the mother liquor, try to reduce its volume by evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

  • Possible Cause 2: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used, redissolving the product.[13]

    • Solution: Always use a minimal amount of ice-cold solvent for washing the crystals on the filter.[13]

  • Possible Cause 3: Premature crystallization occurred during hot filtration.

    • Solution: Ensure the funnel and receiving flask are pre-heated before filtration to prevent the solution from cooling and depositing crystals on the filter paper.[9] Using a slight excess of hot solvent can also help, with the excess being boiled off after filtration.[9]

Problem: The crystals form too quickly.

  • Possible Cause: The solution is too concentrated, or it cooled too rapidly. Rapid crystallization can trap impurities within the crystal lattice.[11]

    • Solution: Reheat the flask to redissolve the solid and add a small amount (1-2 mL) of additional hot solvent.[11] Ensure the solution cools slowly and is undisturbed.[11]

Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. On a hot plate with stirring, add the chosen solvent (e.g., ethanol) portion-wise. Heat the mixture to a gentle boil until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[13]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel (with fluted filter paper) and a clean receiving Erlenmeyer flask by placing them on top of a beaker of boiling water.[9] Pour the hot solution through the filter paper to remove the charcoal and/or impurities.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8][14]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[4][13]

  • Drying: Transfer the crystals to a watch glass and allow them to air dry, or dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.[8]

Troubleshooting Workflow

G cluster_start cluster_cooling cluster_outcome cluster_solutions cluster_actions start Start Recrystallization (Dissolve in Min. Hot Solvent) cool Cool Solution start->cool outcome Observe Outcome cool->outcome crystals_ok Good Crystals Formed (Proceed to Filtration) outcome->crystals_ok Crystals Form no_crystals Issue: No Crystals outcome->no_crystals No Crystals oiling_out Issue: Oiling Out outcome->oiling_out Oil Forms low_yield Issue: Low Yield outcome->low_yield Few Crystals action_no_xtal 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->action_no_xtal action_oil 1. Reheat & Add Solvent 2. Cool Slowly oiling_out->action_oil action_yield 1. Concentrate Mother Liquor 2. Ensure Cold Wash Solvent low_yield->action_yield action_no_xtal->cool Retry Cooling action_oil->cool Retry Cooling action_yield->cool Recover 2nd Crop

Caption: Troubleshooting workflow for common recrystallization issues.

References

Technical Support Center: Synthesis of Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-4-methyl-5-nitrobenzoate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis, which typically involves the nitration of Methyl 3-amino-4-methylbenzoate.

Q1: My nitration reaction resulted in a very low yield of the desired product. What are the potential causes?

A1: Low yields can stem from several factors. The most common issues include:

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If a significant amount of starting material remains, consider extending the reaction time or slightly increasing the temperature, though with caution.

  • Suboptimal Temperature Control: Nitration reactions are highly exothermic. If the temperature is not kept low (typically 0-10 °C), side reactions can dominate, consuming the starting material and reducing the yield of the desired product.[1][2][3]

  • Formation of Side Products: The formation of multiple byproducts, such as isomers or over-nitrated compounds, will inherently lower the yield of the target molecule.

  • Loss during Work-up: The product may be lost during the extraction or purification steps. Ensure the pH is properly adjusted during neutralization and that the correct solvents are used for extraction and recrystallization.

Q2: I've isolated my product, but I suspect it's contaminated with isomeric impurities. How can I confirm this and what causes it?

A2: Isomer formation is a common challenge in electrophilic aromatic substitution. In the nitration of Methyl 3-amino-4-methylbenzoate, the amino and methyl groups are ortho-, para-directing, while the methyl ester is meta-directing. While the 5-nitro isomer is the expected major product due to the combined directing effects, small amounts of other isomers (e.g., the 2-nitro isomer) can form.

  • Confirmation: Isomeric purity can be assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Cause & Prevention: The formation of isomers is highly dependent on reaction conditions. Running the reaction at the lowest effective temperature can enhance regioselectivity.[4]

  • Purification: If isomers are present, they can often be separated by flash column chromatography or careful recrystallization from a suitable solvent system.[5]

Q3: My mass spectrometry analysis indicates the presence of a dinitro compound. How can this be avoided?

A3: The formation of a dinitro byproduct is a classic example of over-nitration. This occurs when the reaction conditions are too harsh, causing a second nitro group to be added to the aromatic ring.

  • Cause: This side reaction is favored by higher temperatures, prolonged reaction times, or an excessive concentration of the nitrating agent.[3]

  • Prevention: To avoid dinitration, maintain strict temperature control, preferably below 10°C.[2][3] Use the stoichiometric amount of the nitrating mixture and add it slowly to the reaction flask to prevent localized heating.[3][6]

Q4: The crude product is a sticky oil or gel instead of a crystalline solid. What happened?

A4: Obtaining an oil or gel suggests the presence of significant impurities that are inhibiting crystallization.

  • Possible Impurities: These could include unreacted starting materials, over-nitrated products, isomeric byproducts, or products from the hydrolysis of the ester group.[1][5] The acidic conditions of the nitration can sometimes lead to the hydrolysis of the methyl ester back to the carboxylic acid, which can complicate purification.[1]

  • Troubleshooting: Attempt to purify a small sample via column chromatography to separate the components.[5] An IR spectrum of the crude material could reveal a broad -OH stretch, indicating the presence of the hydrolyzed carboxylic acid.[1]

Q5: Why is my purified product still colored (yellow/brown)?

A5: A persistent color in the final product, even after initial purification, often points to the presence of residual nitro-aromatic impurities or degradation products.[5][7]

  • Removal: These colored species can typically be removed through a second recrystallization, possibly using a different solvent system.[7] In some cases, treating a solution of the crude product with a small amount of activated carbon before filtering and recrystallizing can effectively remove colored impurities.

Data Summary

The following tables provide a summary of key reaction parameters and a troubleshooting guide for side reactions.

Table 1: Recommended Conditions for Nitration of Methyl 3-amino-4-methylbenzoate

ParameterRecommended ValueRationale
Temperature 0 - 10 °CMinimizes over-nitration and isomer formation.[3][8]
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Standard mixed acid for generating the nitronium ion (NO₂⁺).[9][10]
Stoichiometry 1.0 - 1.2 equivalents of HNO₃Using a large excess can lead to dinitration.[8]
Addition Method Slow, dropwise addition of nitrating mixPrevents dangerous temperature spikes and reduces side reactions.[3][6]
Reaction Time 15 - 60 minutesMonitor by TLC to avoid prolonged reaction times that favor byproducts.[8]

Table 2: Troubleshooting Guide for Common Side Reactions

ObservationPotential Side ReactionSuggested Action(s)
Mass spec shows M+45 peak DinitrationReduce reaction temperature, use less nitrating agent, decrease reaction time.[3]
NMR/HPLC shows multiple product signals Isomer FormationLower reaction temperature for better selectivity; purify by column chromatography or recrystallization.[5]
Crude product is water-soluble or has broad IR peak (~3000 cm⁻¹) Ester HydrolysisEnsure anhydrous conditions; minimize reaction time in strong acid.[1]
TLC shows multiple spots Mixture of byproductsUse column chromatography for separation; optimize reaction conditions based on identified impurities.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on standard nitration methods.[2][4]

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in concentrated sulfuric acid (approx. 4 mL per gram of starting material). Cool the mixture to 0 °C in an ice-water bath with magnetic stirring.

  • Prepare Nitrating Mixture: In a separate test tube, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 1.5 mL per mL of nitric acid). Cool this mixture in the ice bath.[4]

  • Reaction: Using a dropping funnel or Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of the starting material over 15-20 minutes. Critically, ensure the internal temperature of the reaction does not exceed 10 °C.[2][3]

  • Monitoring: After the addition is complete, let the mixture stir in the ice bath for an additional 30 minutes. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring.[11]

  • Isolation: The solid product should precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.

  • Neutralization: Wash the filtered solid with plenty of cold water until the washings are neutral to pH paper. Then, wash with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold water.[11]

  • Drying: Allow the crude product to air dry or dry in a vacuum oven at a low temperature (e.g., 40-50 °C).

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimum amount of a hot solvent (e.g., ethanol) to dissolve the solid completely.[4][5]

  • Decolorization (if necessary): If the solution is highly colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities remaining.[5]

  • Drying: Dry the purified crystals to a constant weight. Assess purity by taking a melting point and comparing it to the literature value.

Visual Guides

Synthesis_Pathway start Methyl 3-amino-4-methylbenzoate product This compound start->product Nitration HNO₃, H₂SO₄ 0-10 °C reagent reagent Side_Reactions reactant Methyl 3-amino-4-methylbenzoate center_node reactant->center_node main_product Desired Product (5-nitro isomer) side_product1 Over-nitration Product (Dinitro compound) side_product2 Isomeric Product (e.g., 2-nitro isomer) side_product3 Hydrolysis Product (Carboxylic Acid) center_node->main_product Controlled Conditions center_node->side_product1 High Temp / Excess HNO₃ center_node->side_product2 Poor Temp Control center_node->side_product3 Aqueous Acid / High Temp Troubleshooting_Workflow start Problem Observed (e.g., Low Yield, Impure Product) check_tlc Analyze Crude Product by TLC/NMR start->check_tlc is_sm Significant Starting Material Present? check_tlc->is_sm is_multi Multiple Unidentified Spots? is_sm->is_multi No sol_time Action: Increase Reaction Time or Temperature (with caution) is_sm->sol_time Yes sol_conditions Action: Optimize Conditions (Lower Temp, Slower Addition) is_multi->sol_conditions Yes sol_purify Action: Purify via Column Chromatography/Recrystallization is_multi->sol_purify No sol_conditions->sol_purify

References

Technical Support Center: Overcoming Incomplete Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the incomplete reduction of nitro groups.

Frequently Asked Questions (FAQs)

Q1: My nitro group reduction is sluggish or has stalled. What are the common causes and how can I fix it?

A1: Incomplete nitro group reduction is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is critical.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity due to improper storage or age. Using a fresh or recently purchased catalyst is advisable. The amount of catalyst may also be insufficient; consider increasing the weight percentage. For challenging reductions, increasing the hydrogen pressure may be necessary.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are important. Ensure the metal is a fine powder and activated if required. The concentration of the acid is also a key factor in the reaction rate.[1]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose over time. Always use fresh, high-quality reagents.[1]

  • Solvent and Solubility: Poor solubility of the nitro compound in the reaction solvent can significantly hinder the reaction rate.[1] The starting material must be adequately dissolved. For hydrophobic compounds, consider using solvents like THF or employing a co-solvent system such as ethanol/water.[1][2] Protic co-solvents can often enhance hydrogenation reactions.[1][2]

  • Reaction Temperature: While many reductions proceed efficiently at room temperature, some substrates may require heating to achieve a satisfactory rate.[1] However, exercise caution as higher temperatures can sometimes promote the formation of undesired side products.[1]

  • Stoichiometry of Reducing Agent: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion and to reduce any intermediates that may form along the reaction pathway.

Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the desired amine?

A2: The formation of side products is a common challenge due to the stepwise nature of nitro group reduction. Controlling the reaction conditions is key to favoring the complete six-electron reduction to the amine.

  • Reaction Pathway Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. These intermediates can sometimes react with each other to form azoxy, azo, and hydrazo compounds, which are then further reduced to the amine. The formation of stable intermediates can sometimes stall the reaction.[1][3]

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may encourage the formation of condensation side-products like azoxybenzene.[4] Proper temperature management is crucial for clean reactions.

  • Choice of Reducing Agent: Some reducing agents are more prone to forming intermediates. For example, lithium aluminum hydride (LiAlH₄) is rarely used for the reduction of aromatic nitro compounds as it often yields azo products.[5][6] Milder reducing agents or catalytic hydrogenation often provide better selectivity for the amine.

Q3: How can I monitor the progress of my nitro reduction reaction effectively?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of most organic reactions.

  • Standard TLC Procedure: A three-lane spotting system on the TLC plate is recommended: one lane for the starting material (reactant), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture.[7][8] This allows for clear visualization of the consumption of the starting material and the appearance of the product.

  • Visualization of Nitro Compounds: Since many nitro compounds are colorless, a visualization technique is often required.

    • UV Light: Aromatic nitro compounds are often UV-active and can be visualized under a UV lamp.

    • Chemical Stains: A specific method for visualizing nitro compounds involves their reduction to a primary amine on the TLC plate, followed by diazotization and coupling to form a colored azo dye.[9] A common stain for this is prepared by reducing the spot with stannous chloride, followed by treatment with sodium nitrite and then β-naphthol to produce brightly colored spots.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the reduction of nitro groups.

Problem 1: Incomplete Reaction or Low Yield

Even with the appropriate reagents, you may face challenges with reaction efficiency.

Potential Cause Troubleshooting Action
Poor Reagent/Catalyst Quality Use fresh, high-quality reducing agents. For catalytic hydrogenations, ensure the catalyst is not poisoned or deactivated.[1][10]
Insufficient Stoichiometry Increase the molar equivalents of the reducing agent.
Poor Substrate Solubility Change the solvent to one in which the starting material is more soluble. Consider using a co-solvent system (e.g., THF/water, EtOH/water).[1][2]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.[1]
Insufficient Mixing For heterogeneous reactions (e.g., using a solid catalyst or metal), ensure vigorous stirring to maximize surface contact.[11]
Problem 2: Formation of Undesired Side Products

The presence of other reducible functional groups can lead to selectivity issues.

Functional Group Present Recommended Reducing System for Selectivity
Ketone / Aldehyde SnCl₂·2H₂O in EtOH/EtOAc is mild and highly selective for nitro groups over carbonyls.[10]
Ester / Amide NaBH₄/FeCl₂ can show good selectivity for nitro groups over esters.
Nitrile SnCl₂·2H₂O is an excellent choice as it generally does not affect nitriles.[10]
Alkene / Alkyne Sodium sulfide (Na₂S) can be effective and often spares double or triple bonds.[5]
Halogens (Cl, Br, I) To avoid dehalogenation, which is common with Pd/C, use Raney Nickel with H₂.[5][10] Non-catalytic methods like SnCl₂ or Fe/HCl are also good options.[10]

Experimental Protocols

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is a widely used and generally efficient method for nitro group reduction.[5]

Materials:

  • Nitroaromatic compound

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 1-10 mol%)

  • Solvent (e.g., Ethanol, Ethyl Acetate, THF)

  • Hydrogen gas source (balloon or cylinder)

  • Reaction flask and stirring apparatus

Procedure:

  • Dissolve the nitroaromatic compound in the chosen solvent in a reaction flask equipped with a stir bar.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas into the flask (either from a balloon or a pressurized system).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.[6]

Reduction using Tin(II) Chloride (SnCl₂)

This method is particularly useful for substrates sensitive to catalytic hydrogenation.[5]

Materials:

  • Nitroaromatic compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Reaction flask with reflux condenser and stirring apparatus

Procedure:

  • To a solution of the nitro compound (1.0 eq) in the chosen solvent, add SnCl₂·2H₂O (3-5 eq).

  • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The workup typically involves basifying the residue to precipitate tin salts and then extracting the product with an organic solvent.

Visualizations

Nitro_Reduction_Pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy + Ar-NHOH Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy + Ar-NO

Caption: Generalized pathway for nitro group reduction and potential side reactions.

Troubleshooting_Workflow Start Incomplete Nitro Reduction CheckReagents Check Reagent/Catalyst Activity & Stoichiometry Start->CheckReagents CheckSolubility Assess Substrate Solubility CheckReagents->CheckSolubility [ Reagents OK ] ActionReagents Use Fresh Reagents/ Increase Stoichiometry CheckReagents->ActionReagents [ Problem Found ] CheckTemp Evaluate Reaction Temperature CheckSolubility->CheckTemp [ Solubility OK ] ActionSolvent Change Solvent/ Use Co-solvent CheckSolubility->ActionSolvent [ Poor Solubility ] Optimize Reaction Optimized CheckTemp->Optimize [ Temperature OK ] ActionTemp Increase Temperature CheckTemp->ActionTemp [ Too Low ] ActionReagents->CheckReagents ActionSolvent->CheckSolubility ActionTemp->CheckTemp

Caption: A workflow for troubleshooting incomplete nitro group reduction.

Experimental_Workflow_Hydrogenation A Dissolve Nitro Compound in Solvent B Add Pd/C Catalyst A->B C Purge with Inert Gas B->C D Introduce H₂ Gas C->D E Stir Vigorously & Monitor by TLC D->E F Reaction Complete? E->F F->E No G Vent H₂ & Purge with Inert Gas F->G Yes H Filter through Celite G->H I Concentrate Filtrate H->I J Crude Amine Product I->J

Caption: Experimental workflow for catalytic hydrogenation of a nitro compound.

References

Technical Support Center: Optimizing Derivatization of Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the derivatization of Methyl 3-amino-4-methyl-5-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The primary reactive sites on this compound are the amino group and the nitro group, making it a versatile building block in organic synthesis.[1] The most common derivatization reactions include:

  • N-Acylation: The amino group can readily react with carboxylic acids or their derivatives to form amides. This is a key step in the synthesis of many biologically active compounds.[1] For instance, a related compound, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, is an intermediate in the production of the antihypertensive drug Telmisartan.[1]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, typically through catalytic hydrogenation, to yield a diamino derivative. This transformation is crucial for synthesizing various heterocyclic compounds and other complex molecules.[1]

  • Precursor for Heterocyclic Synthesis: This compound serves as a key starting material in the synthesis of heterocyclic structures like indazole derivatives.[1]

Q2: What are the key safety precautions to consider when working with the reagents for these derivatization reactions?

A2: When performing derivatization reactions, it is crucial to handle the reagents with care. For instance, in nitration reactions to synthesize related starting materials, concentrated nitric and sulfuric acids are used, which are highly corrosive and oxidizing.[2][3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Reactions involving these strong acids should be conducted in a well-ventilated fume hood.[2] Acylating agents like acyl chlorides or anhydrides can be corrosive and moisture-sensitive.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of these reactions.[5][6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A suitable solvent system, often a mixture of hexane and ethyl acetate, can be used for development.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am attempting an N-acylation of this compound, but I am getting a very low yield or no desired product at all. What could be the issue?

A: Several factors could contribute to a low or no yield in an N-acylation reaction. Here is a systematic approach to troubleshooting this issue:

  • Reagent Quality:

    • Acylating Agent: Ensure your acylating agent (e.g., acyl chloride, anhydride) has not degraded due to improper storage.[5] Using a fresh or properly stored reagent is recommended.

    • Base: The choice of base is critical for deprotonating the amino group, enhancing its nucleophilicity.[5] If a weak base is used, it may not be sufficient to drive the reaction forward. Consider using a stronger base like pyridine or triethylamine.[7]

  • Reaction Conditions:

    • Temperature: Some acylation reactions may require heating to proceed at a reasonable rate. If the reaction was performed at room temperature, consider gently heating it.[5]

    • Solvent: The solvent can significantly impact the reaction. Ensure you are using an anhydrous solvent, as the presence of water can quench the acylating agent. Protic solvents may also interfere with the base.[5]

  • Work-up Procedure:

    • Product Solubility: Your product might have some solubility in the aqueous phase, leading to loss during extraction.[5] Try using a different organic solvent for extraction or performing multiple extractions to maximize recovery.

Issue 2: Incomplete Reaction

Q: My TLC analysis shows a significant amount of starting material remaining even after a prolonged reaction time. How can I drive the reaction to completion?

A: An incomplete reaction often points to issues with stoichiometry, catalyst activity (if applicable), or reaction equilibrium.

  • Stoichiometry: Ensure you are using a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the starting amine.[7]

  • Reaction Time and Temperature: If the reaction is sluggish at room temperature, consider increasing the temperature or extending the reaction time.[5] Continue to monitor the reaction by TLC until the starting material is no longer visible.

  • Catalyst (for reductions): In the case of nitro group reduction via catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Nickel) may be inactive.[6] Ensure you are using a fresh and active catalyst. The hydrogen pressure may also need to be optimized.[6]

Issue 3: Product Purification Difficulties

Q: My crude product is an oil and is difficult to purify. What purification strategies can I employ?

A: Obtaining an oily product is a common issue. The following techniques can be helpful for purification:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A solvent system, often based on hexane and ethyl acetate, can be optimized using TLC to achieve good separation.[5]

  • Trituration: Try dissolving the oil in a minimal amount of a suitable solvent and then adding a non-solvent to induce precipitation of the product as a solid.[5]

  • Recrystallization: If the product can be solidified, recrystallization is an excellent purification technique. Experiment with different solvent systems, including mixed solvents, to find the optimal conditions for crystal formation.[2][5]

Data Presentation

Table 1: General Reaction Parameters for N-Acylation of Aromatic Amines

ParameterConditionRationale
Acylating Agent Acyl chloride or anhydride (1.1-1.2 eq)A slight excess drives the reaction to completion.
Base Pyridine or TriethylamineActs as a scavenger for the acid byproduct (e.g., HCl).[7]
Solvent Anhydrous Dichloromethane (DCM) or PyridineAnhydrous conditions are crucial to prevent quenching of the acylating agent.[7]
Temperature 0 °C to room temperature, or gentle heatingInitial cooling can control exothermic reactions, while heating may be required for less reactive substrates.[5][7]
Reaction Time 2-24 hoursMonitored by TLC for completion.[5][7]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution
Low/No Yield Inactive reagents, improper base/solvent, low temperature.[5]Use fresh reagents, a stronger base, anhydrous solvent, and consider heating.
Incomplete Reaction Insufficient acylating agent, inactive catalyst (for reduction).[6][7]Use a slight excess of the acylating agent, ensure catalyst is active.
Purification Issues Oily product, impurities.[5]Employ column chromatography, trituration, or recrystallization.[5]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol is a general guideline for the N-acylation of this compound using an acyl chloride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1-1.2 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine if used), saturated sodium bicarbonate solution, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Nitro Group Reduction

This protocol provides a general method for the catalytic hydrogenation of the nitro group.

  • Reaction Setup: Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.[6]

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C) or Raney Nickel (approximately 5% by weight of the starting material).[6]

  • Hydrogenation: Place the vessel in a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi.[6]

  • Reaction: Stir the reaction mixture vigorously at room temperature overnight (8-24 hours). Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[6]

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by recrystallization if necessary.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware dissolve Dissolve Starting Material prep_reagents->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Derivatizing Agent cool->add_reagent react Stir at RT or Heat add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for derivatization.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Work-up Problems start Low or No Product Yield reagent_quality Check Reagent Quality (Acylating Agent, Base) start->reagent_quality temp Review Reaction Temperature start->temp solvent Check Solvent Choice & Purity start->solvent solubility Assess Product Solubility in Aqueous Layer start->solubility reagent_fresh Use Fresh/Properly Stored Reagents reagent_quality->reagent_fresh rerun Re-run Experiment with Optimized Conditions reagent_fresh->rerun temp_increase Consider Gentle Heating temp->temp_increase temp_increase->rerun solvent_anhydrous Use Anhydrous Solvent solvent->solvent_anhydrous solvent_anhydrous->rerun extraction Modify Extraction Protocol (Different Solvent, More Extractions) solubility->extraction extraction->rerun

Caption: Troubleshooting logic for low product yield.

References

Preventing degradation of Methyl 3-amino-4-methyl-5-nitrobenzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 3-amino-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide assistance in preventing the degradation of this compound during storage. Here you will find troubleshooting guides, frequently asked questions, and experimental protocols to address common issues.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the storage and handling of this compound.

Issue: Unexpected Degradation of this compound

If you observe degradation of your compound, such as changes in color, purity, or the appearance of new peaks in your analytical analysis, follow this troubleshooting workflow.

G start Start: Degradation Observed storage_cond Review Storage Conditions (Temp, Light, Atmosphere) start->storage_cond analytical_method Validate Analytical Method (e.g., HPLC, GC-MS) start->analytical_method incompatible_mat Check for Incompatible Materials (e.g., strong bases, oxidizers) start->incompatible_mat temp_issue Temperature too high? storage_cond->temp_issue method_valid Method Valid? analytical_method->method_valid incompatibility_found Incompatibility Found? incompatible_mat->incompatibility_found light_issue Exposed to light? temp_issue->light_issue No solution_storage Implement Recommended Storage: - Cool, dark, dry place - Inert atmosphere (e.g., Argon, Nitrogen) temp_issue->solution_storage Yes atmosphere_issue Inert atmosphere not used? light_issue->atmosphere_issue No light_issue->solution_storage Yes atmosphere_issue->solution_storage Yes end_bad Problem Persists: Contact Technical Support atmosphere_issue->end_bad No method_valid->start Yes, problem persists method_valid->end_bad No incompatibility_found->start No, problem persists solution_incompatible Store separately from incompatible substances incompatibility_found->solution_incompatible Yes end_good Degradation Mitigated solution_storage->end_good solution_analytical Recalibrate Instrument & Rerun Analysis solution_incompatible->end_good

Caption: Troubleshooting workflow for unexpected degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] It is recommended to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[2] For flammable substances, storage in a spark-proof refrigerator is advised.[2]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound under storage conditions are not extensively documented, potential degradation can be inferred from its functional groups. These include:

  • Hydrolysis: The ester group can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, yielding 3-amino-4-methyl-5-nitrobenzoic acid and methanol.

  • Oxidation: The amino group can be prone to oxidation, which may lead to color changes in the compound.

  • Photodegradation: Aromatic nitro compounds and aminobenzoic acid derivatives can be sensitive to light, leading to decomposition.

G Compound This compound Hydrolysis Hydrolysis (Moisture, Acid/Base) Compound->Hydrolysis Oxidation Oxidation (Air/Oxygen) Compound->Oxidation Photodegradation Photodegradation (UV/Light Exposure) Compound->Photodegradation Deg_Product1 3-amino-4-methyl-5-nitrobenzoic acid + Methanol Hydrolysis->Deg_Product1 Deg_Product2 Oxidized Products (Colored impurities) Oxidation->Deg_Product2 Deg_Product3 Photolytic Products Photodegradation->Deg_Product3 G start Start: Stability Testing prep_stock Prepare Stock Solution (1 mg/mL in ACN) start->prep_stock aliquot Aliquot into Amber Vials prep_stock->aliquot stress Expose to Stress Conditions (Heat, Light, Ambient) aliquot->stress control Store Control Sample (Ideal Conditions) aliquot->control hplc Analyze by HPLC at Time Points (0, 1, 2, 4 wks) stress->hplc control->hplc analyze Compare Peak Areas & Identify New Peaks hplc->analyze end Determine % Degradation analyze->end

References

Technical Support Center: HPLC Analysis of Aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of aminobenzoates. This resource provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and resolving common issues, with a specific focus on peak tailing.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: Why are my aminobenzoate peaks tailing?

Answer: Peak tailing for basic compounds like aminobenzoates is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] In reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the silica surface are the primary culprits.[3][4]

  • Silanol Interactions: Aminobenzoates contain basic amine functional groups. At mobile phase pH levels above ~3, acidic silanol groups can become ionized (deprotonated) to SiO⁻.[1][5] The positively charged (protonated) aminobenzoate molecules then interact electrostatically with these negatively charged silanol sites.[6] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in an asymmetric or tailing peak.[1][7] An ideal USP tailing factor is between 0.9 and 1.2, while values above 1.5 indicate significant tailing that requires correction.[5]

Q2: How does the mobile phase pH affect the peak shape of aminobenzoates?

Answer: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like aminobenzoates.[8] The pH influences both the ionization state of the analyte and the stationary phase.

  • At Low pH (e.g., pH < 3): Lowering the pH of the mobile phase protonates the residual silanol groups, neutralizing their negative charge.[9] This minimizes the secondary ionic interactions with the protonated aminobenzoate molecules, leading to a significant improvement in peak symmetry.[1][9] However, be aware that operating at very low pH (<3) can risk dissolving the silica backbone of the column unless a specifically designed acid-stable column is used.[1][9]

  • At Mid-range pH (e.g., pH 4-7): This range is often problematic as silanol groups are partially ionized, leading to the strongest secondary interactions and the most severe peak tailing.[3][5]

  • At High pH (e.g., pH > 8): At high pH, the basic aminobenzoate is in its neutral (free base) form. While this also prevents ionic interactions, the silanol groups are fully ionized, which can still lead to other types of interactions. Furthermore, traditional silica columns are not stable at high pH. Specialized hybrid or polymer-based columns are required for high-pH operation.[4][10]

Q3: How can I select the right HPLC column to prevent peak tailing?

Answer: Choosing the appropriate column chemistry is fundamental to preventing peak tailing for basic compounds.

  • Use End-Capped Columns: Modern columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for interactions.[1][3] Using a high-purity, Type B silica column with robust end-capping is highly recommended.[2]

  • Consider Alternative Stationary Phases: If tailing persists, consider columns with alternative chemistries. Polar-embedded or polar-endcapped phases contain functional groups within the alkyl chain that shield the residual silanols, improving peak shape for basic analytes.[5][11] For high-pH methods, columns with hybrid or polymeric particles offer the necessary stability.[2]

Q4: What mobile phase modifications, besides pH, can improve peak shape?

Answer: Several mobile phase additives and modifications can be employed to reduce peak tailing.

  • Increase Buffer Concentration: Using a buffer (e.g., phosphate, acetate) at a sufficient concentration (typically 20-50 mM for UV detection) helps maintain a stable pH and can mask residual silanol interactions by increasing the ionic strength of the mobile phase.[4][9][11]

  • Use Competing Bases: A traditional approach involves adding a small concentration (e.g., 0.1%) of a basic "tail-suppressing" agent like triethylamine (TEA) to the mobile phase.[11] TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively blocking the aminobenzoate from these secondary interactions.[4] Note that additives like TEA are not suitable for LC-MS applications due to ion suppression.

  • Change Organic Modifier: The choice of organic solvent can influence peak shape. If you are using methanol, switching to acetonitrile (or vice versa) can alter selectivity and sometimes improve peak symmetry.[5]

Troubleshooting Workflow

If you are experiencing peak tailing with aminobenzoates, follow this logical workflow to diagnose and resolve the issue.

G start Peak Tailing Observed (Tailing Factor > 1.5) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Lower Mobile Phase pH (Use 0.1% Formic or Acetic Acid). Ensure column is acid-stable. check_ph->adjust_ph No check_column Is the column old or not end-capped? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved replace_column Action: Use a modern, high-purity, end-capped C18 column or a polar-embedded phase column. check_column->replace_column Yes check_buffer Is buffer concentration adequate (e.g., >20 mM)? check_column->check_buffer No replace_column->resolved increase_buffer Action: Increase buffer concentration or add a competing base (e.g., TEA, for UV only). check_buffer->increase_buffer No check_extracol Is tailing seen on all peaks, including early eluters? check_buffer->check_extracol Yes increase_buffer->resolved fix_extracol Action: Check for extra-column volume. Use shorter, narrower tubing. Check for blocked frit. check_extracol->fix_extracol Yes check_extracol->resolved No fix_extracol->resolved

Caption: A flowchart for troubleshooting peak tailing in HPLC of aminobenzoates.

Data & Experimental Protocols
Table 1: Summary of Troubleshooting Strategies and Expected Outcomes
ParameterRecommended ActionExpected Effect on Peak TailingConsiderations
Mobile Phase pH Lower pH to 2.5 - 3.5 using an acidic modifier (e.g., 0.1% formic acid).[9]Significant reduction in tailing by protonating silanol groups.[1]Verify column pH stability. Retention time of aminobenzoates may decrease.[3]
Column Chemistry Use a high-purity, fully end-capped C18 column.[3]Reduces available silanol groups for secondary interaction.[1]If tailing persists, a polar-embedded phase may offer better shielding.[5]
Buffer Strength Increase buffer concentration to 20-50 mM (for UV).[4]Masks silanol interactions through increased ionic strength.[9]Not suitable for LC-MS (causes ion suppression). Check buffer solubility in organic modifier.[9]
Mobile Phase Additive Add a competing base (e.g., 0.05-0.1% Triethylamine).[4]Additive preferentially interacts with silanols, blocking the analyte.Not compatible with MS detection. May alter selectivity.
Extra-Column Volume Minimize tubing length and internal diameter (e.g., 0.005").[5]Reduces band broadening that can manifest as tailing, especially for early peaks.Check for voids at the column inlet or a partially blocked frit.[12]
Column Overload Reduce sample concentration or injection volume.[11]Improves peak shape if the column was saturated.Tailing from overload often has a "right triangle" shape.[12]
Protocol 1: Mobile Phase pH Adjustment to Reduce Peak Tailing

This protocol describes the preparation of an acidic mobile phase to minimize secondary silanol interactions.

Objective: To improve the peak shape of an aminobenzoate analyte by lowering the mobile phase pH.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or trifluoroacetic acid, TFA)

  • 0.2 µm filter

Procedure:

  • Prepare Aqueous Component: For a mobile phase of 0.1% formic acid in water, add 1.0 mL of formic acid to a 1 L volumetric flask. Bring to volume with HPLC-grade water.

  • pH Measurement (Optional but Recommended): Before mixing with the organic modifier, measure the pH of the aqueous portion using a calibrated pH meter. The pH should be in the range of 2.5 - 3.0.[4]

  • Filter: Filter the aqueous mobile phase component through a 0.2 µm filter to remove any particulates.

  • Mobile Phase Preparation: Mix the filtered aqueous component with the organic modifier in the desired ratio (e.g., 70:30 v/v Water with 0.1% Formic Acid : Acetonitrile).

  • System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 10-15 column volumes, or until the baseline is stable, before injecting your sample.

  • Analysis: Inject the aminobenzoate standard and compare the resulting peak shape and tailing factor to the chromatogram obtained with the previous, higher-pH mobile phase.

References

Technical Support Center: Purification of Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the removal of colored impurities from Methyl 3-amino-4-methyl-5-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of colored impurities in this compound?

A1: Colored impurities in this compound and similar aromatic nitro compounds are often yellow or brown.[1] These impurities typically arise from:

  • Oxidized byproducts: Exposure to air or oxidizing agents during synthesis or workup can lead to the formation of highly colored oxidized species.

  • Residual starting materials or intermediates: Incomplete reactions can leave colored starting materials or intermediates in the final product.

  • Side-reaction products: The synthesis of aromatic nitro compounds can sometimes lead to the formation of dinitro compounds or nitrophenolic impurities, which are often colored.[2][3]

  • Degradation products: The compound may degrade upon exposure to heat or light, forming colored impurities.[4]

Q2: What are the primary methods for removing colored impurities from my product?

A2: The two most effective and commonly employed methods for purifying this compound and removing colored impurities are recrystallization and activated carbon (charcoal) treatment.[1][5] Column chromatography is another powerful technique for separating colored impurities.[5]

Q3: How does recrystallization help in removing colored impurities?

A3: Recrystallization is a purification technique that relies on the principle of differential solubility. The crude product is dissolved in a hot solvent in which the desired compound and the impurities are soluble. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while the impurities, being present in a smaller amount, remain dissolved in the solvent. This process effectively separates the pure compound from the colored impurities.

Q4: When should I consider using activated carbon treatment?

A4: Activated carbon treatment is particularly useful when recrystallization alone is not sufficient to remove persistent colored impurities.[5] Activated carbon has a high surface area and can adsorb large organic molecules, including many colored compounds.[6] It is typically used as a step during the recrystallization process.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Persistent yellow or brown color after initial recrystallization. Highly soluble or structurally similar colored impurities.1. Perform a second recrystallization using a different solvent system. 2. Incorporate an activated carbon treatment during the recrystallization process.[1][5] 3. If the color persists, utilize flash column chromatography for more effective separation.[5]
Low recovery of the product after recrystallization. The chosen solvent is too good a solvent for the product, even at low temperatures. Too much solvent was used. The cooling process was too rapid.1. Select a different recrystallization solvent or a solvent mixture where the product has high solubility at high temperatures and low solubility at low temperatures. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[5]
Product oils out instead of crystallizing. The melting point of the solute is lower than the boiling point of the solvent. The presence of significant impurities can lower the melting point of the product.1. Choose a lower-boiling point solvent for recrystallization. 2. Try a solvent mixture to adjust the solvent properties. 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Color reappears in the purified product over time. The product is unstable and degrades upon exposure to light or air.1. Store the purified product in a dark, airtight container. 2. Store the container in a refrigerator or freezer to minimize degradation.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to just dissolve the solid completely.[5][7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.[5]

Protocol 2: Activated Carbon Treatment during Recrystallization
  • Dissolution: Dissolve the crude product in a suitable hot solvent in an Erlenmeyer flask.

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.[1]

  • Stirring: Swirl the flask and keep the solution hot for 5-10 minutes to allow the carbon to adsorb the colored impurities.[1]

  • Hot Filtration: Perform a hot filtration through a fluted filter paper or a Celite pad to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization, Isolation, Washing, and Drying: Proceed with steps 3-6 from the Recrystallization protocol.

Protocol 3: Flash Column Chromatography
  • Mobile Phase Selection: Determine a suitable mobile phase (eluent) using Thin Layer Chromatography (TLC). A common mobile phase for similar compounds is a mixture of ethyl acetate and hexanes.[1][5]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary) and load it onto the top of the silica gel column.[1]

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[5]

Visualizations

experimental_workflow cluster_optional Optional Decolorization crude_product Crude Product (with colored impurities) dissolution Dissolve in Hot Solvent crude_product->dissolution add_carbon Add Activated Carbon dissolution->add_carbon If color persists cooling Slow Cooling & Ice Bath dissolution->cooling If no carbon treatment hot_filtration_carbon Hot Filtration (Remove Carbon) add_carbon->hot_filtration_carbon hot_filtration_carbon->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure Product (colorless) drying->pure_product

Caption: Workflow for Purification by Recrystallization with Optional Activated Carbon Treatment.

troubleshooting_logic start Colored Product After Initial Purification recrystallize Attempt Recrystallization from a different solvent? start->recrystallize carbon_treatment Use Activated Carbon during Recrystallization? recrystallize->carbon_treatment No success Color Removed recrystallize->success Yes column_chromatography Perform Flash Column Chromatography? carbon_treatment->column_chromatography No carbon_treatment->success Yes column_chromatography->success Yes failure Color Persists column_chromatography->failure No

Caption: Decision tree for troubleshooting persistent colored impurities.

References

Validation & Comparative

Comparative Guide to Reference Standards for Methyl 3-amino-4-methyl-5-nitrobenzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate reference standards and starting materials is critical for the synthesis and analysis of pharmaceutical compounds. This guide provides a comparative overview of "Methyl 3-amino-4-methyl-5-nitrobenzoate" and its closely related and more readily available alternatives. The nomenclature for this specific substitution pattern can be ambiguous; therefore, this guide will focus on commercially available isomers and derivatives to provide practical and actionable information.

The primary compounds discussed are key intermediates in the synthesis of various pharmaceuticals, most notably the antihypertensive drug Telmisartan. We will compare their chemical properties, availability, and provide relevant experimental data.

Comparison of Commercially Available Reference Standards

The compound "this compound" is not widely listed by major chemical suppliers. However, several structural isomers and related compounds are available as reference standards. The most relevant of these are "Methyl 4-amino-3-methyl-5-nitrobenzoate" and "Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate".

FeatureMethyl 4-amino-3-methyl-5-nitrobenzoateMethyl 4-(butyrylamino)-3-methyl-5-nitrobenzoateMethyl 3-methyl-4-nitrobenzoate
CAS Number 50651-39-3[1]152628-01-8[2][3][4][5][6][7][8]24078-21-5[9][10]
Molecular Formula C₉H₁₀N₂O₄[1][11]C₁₃H₁₆N₂O₅[2][3][4][5][6][7][12][13]C₉H₉NO₄[9][10]
Molecular Weight 210.19 g/mol 280.28 g/mol [2][4][5][6][7][13]195.17 g/mol [9][10]
Typical Purity ≥96.0% (GC)[14]>95% to >97% (HPLC)[13]97% to ≥98.0% (GC)[10][15]
Key Application Intermediate in chemical synthesis.[1]Intermediate for Telmisartan synthesis.[3][8]Intermediate in pharmaceuticals and agrochemicals.[9]
Suppliers Parchem, Thermo Scientific Chemicals[1][14]BLDpharm, ChemicalBook, Klivon, LGC Standards, Pharmaffiliates[2][3][6][13]Simson Pharma, ChemicalBook, Cenmed, TCI America[9][10][15]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reference standards in a laboratory setting. Below are protocols for the synthesis of a key alternative and a general analytical method for related compounds.

Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

This two-step synthesis is a common method for producing this key intermediate for Telmisartan.[16]

Step 1: Acylation of Methyl 4-amino-3-methylbenzoate

  • Dissolve Methyl 4-amino-3-methylbenzoate (1 equivalent) in chloroform or chlorobenzene.

  • Add butyryl chloride (1 equivalent).

  • Heat the reaction mixture. A literature example specifies heating at 373 K in chlorobenzene.[12]

  • Monitor the reaction to completion by a suitable method (e.g., TLC or HPLC).

  • Upon completion, the resulting amide, methyl 4-butyrylamino-3-methylbenzoate, can be isolated or used directly in the next step.

Step 2: Nitration

  • Prepare a nitrating mixture of fuming nitric acid in sulfuric acid.

  • Cool the nitrating mixture to a low temperature, typically between -10 °C and 5 °C.[16]

  • Slowly add the solution of methyl 4-butyrylamino-3-methylbenzoate from the previous step to the cooled nitrating mixture, ensuring the temperature is maintained.

  • After the addition is complete, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid residue and recrystallize from a suitable solvent such as methylene chloride or ethanol to yield the final product, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[12] An overall yield of 88% has been reported for this improved procedure.[16]

Analytical Method: HPLC for Telmisartan and its Impurities

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the determination of Telmisartan and its process-related impurities, which would include intermediates like those discussed.

  • Column: Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm).[17]

  • Mobile Phase A: 0.05% trifluoroacetic acid in water.[17]

  • Mobile Phase B: Acetonitrile.[17]

  • Elution: Gradient elution.

  • Detector: UV-Visible at 230 nm.[17]

  • Column Temperature: 25 °C.[17]

  • Sample Cooler Temperature: 5 °C.[17]

  • Injection Volume: 10 µL.[17]

  • Diluent: Methanol.

This method is designed to be sensitive and specific for the separation of the active pharmaceutical ingredient from its potential impurities and degradation products.[17]

Visualizations

Synthetic Pathway of Telmisartan Intermediate

The following diagram illustrates the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, a key intermediate in the production of Telmisartan.

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Nitration A Methyl 4-amino-3-methylbenzoate C Methyl 4-butyrylamino-3-methylbenzoate A->C Chlorobenzene, 373 K B Butyryl chloride B->C E Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate C->E Low Temperature (-10 to 5 °C) D Fuming Nitric Acid / Sulfuric Acid D->E

Caption: Synthesis of a key Telmisartan intermediate.

Logical Workflow for Impurity Analysis

The diagram below outlines a general workflow for the analysis of impurities in a pharmaceutical substance using HPLC, a common technique for the compounds discussed.

Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh API/Sample prep_dissolve Dissolve in Diluent (Methanol) prep_start->prep_dissolve prep_filter Filter or Centrifuge prep_dissolve->prep_filter hplc_inject Inject into HPLC System prep_filter->hplc_inject hplc_separate Separation on RP Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Integrate Chromatogram Peaks hplc_detect->data_integrate data_quantify Quantify Impurities vs. Reference Standard data_integrate->data_quantify data_report Generate Report data_quantify->data_report

Caption: Workflow for pharmaceutical impurity analysis by HPLC.

References

A Comparative Guide to the Synthesis of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted aminobenzoates is a cornerstone of many projects. These compounds are vital building blocks in the pharmaceutical industry. This guide provides a detailed comparison of two primary synthetic routes: Fischer Esterification of aminobenzoic acids and the reduction of nitrobenzoates, supported by experimental data and protocols.

At a Glance: Fischer Esterification vs. Nitrobenzoate Reduction

FeatureFischer EsterificationReduction of Nitrobenzoates
Starting Materials Substituted Aminobenzoic Acid, AlcoholSubstituted Nitrobenzoate
Key Reagents Strong Acid Catalyst (e.g., H₂SO₄)Reducing Agent (e.g., H₂ gas with Pd/C catalyst)
Reaction Type Nucleophilic Acyl Substitution (Equilibrium)Reduction
Typical Yields Moderate to High (Can be variable, 49-90%)[1][2]High to Excellent (>90%)[3][4]
Reaction Conditions Reflux temperatures (60-120 °C), often requires a large excess of alcohol[1]Often at room temperature, may require pressure (for hydrogenation)
Key Considerations Reversible reaction; water removal or excess reactant needed to drive to completion. The basicity of the amino group requires a stoichiometric amount of acid catalyst.[1][5]The nature and position of substituents can affect the reaction rate. Steric hindrance can be a factor.[3][6]

Synthesis Route 1: Fischer Esterification of Aminobenzoic Acids

This classical method involves the acid-catalyzed reaction of a substituted aminobenzoic acid with an alcohol to form the corresponding ester. The reaction is reversible, and to achieve high yields, it is typically performed with a large excess of the alcohol, which also often serves as the solvent.[1][7]

Experimental Protocol: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine)

This protocol details the synthesis of the common local anesthetic, benzocaine, via Fischer Esterification.

Materials:

  • p-Aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ice

Procedure:

  • In a round-bottom flask, combine 1.2 g of p-aminobenzoic acid with 12 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.[8]

  • Slowly and carefully, add 1.0 mL of concentrated sulfuric acid to the solution while stirring. A precipitate of the aminobenzoic acid hydrogen sulfate salt may form.[8]

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.[8]

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 30 mL of ice water.[8]

  • While stirring, slowly add a 10% sodium carbonate solution to neutralize the mixture to a pH of approximately 8. Carbon dioxide gas will evolve.[8]

  • Collect the resulting white precipitate of ethyl 4-aminobenzoate by vacuum filtration, washing the solid with cold water.[8]

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Fischer_Esterification_Workflow cluster_start Starting Materials cluster_workup Workup start1 Substituted Aminobenzoic Acid reaction Reflux (60-120 °C) start1->reaction start2 Alcohol (Excess) start2->reaction reagents H₂SO₄ (catalyst) reagents->reaction neutralization Neutralization (e.g., Na₂CO₃) reaction->neutralization precipitation Precipitation neutralization->precipitation filtration Filtration precipitation->filtration product Substituted Aminobenzoate (Product) filtration->product

Fischer Esterification Workflow

Synthesis Route 2: Reduction of Substituted Nitrobenzoates

This approach involves the reduction of a nitro group on the aromatic ring of a substituted nitrobenzoate to an amine. A common and highly efficient method for this transformation is catalytic hydrogenation, which typically employs a palladium catalyst and hydrogen gas.[3] This route often provides high yields and a clean reaction profile.[3][4]

Experimental Protocol: Catalytic Hydrogenation of Methyl 3-Nitrobenzoate

This protocol outlines the synthesis of methyl 3-aminobenzoate through the reduction of its corresponding nitro compound.

Materials:

  • Methyl 3-nitrobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Dissolve methyl 3-nitrobenzoate (e.g., 1.0 g) in a suitable solvent like methanol or ethanol (approximately 20 mL) in a hydrogenation vessel.[6]

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).[6]

  • Seal the vessel and purge it with an inert gas to remove any air.

  • Introduce hydrogen gas into the vessel (the pressure will depend on the apparatus used).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing hydrogen uptake.[6]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.[6]

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude methyl 3-aminobenzoate.[6]

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Catalytic_Hydrogenation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_workup Workup start1 Substituted Nitrobenzoate reaction Hydrogenation (Room Temperature) start1->reaction reagent1 H₂ Gas reagent1->reaction reagent2 Pd/C Catalyst reagent2->reaction filtration Catalyst Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation product Substituted Aminobenzoate (Product) evaporation->product

Catalytic Hydrogenation Workflow

Comparative Analysis

Yield and Efficiency: The reduction of nitrobenzoates, particularly through catalytic hydrogenation, generally offers higher and more consistent yields (often exceeding 90%) compared to Fischer esterification.[3][4] The equilibrium nature of the Fischer esterification can make it challenging to drive the reaction to completion, leading to more variable and sometimes lower yields.[1][2]

Scope and Limitations: Both methods are versatile and can be applied to a wide range of substrates. However, the Fischer esterification can be sensitive to sterically hindered aminobenzoic acids.[9] In the case of catalytic hydrogenation, the presence of other reducible functional groups on the molecule may require careful selection of the catalyst and reaction conditions to ensure chemoselectivity.

Reaction Conditions: Catalytic hydrogenation is often performed under milder conditions (room temperature) than Fischer esterification, which typically requires heating under reflux. However, hydrogenation requires specialized equipment to handle hydrogen gas safely.

Starting Material Availability: The choice of route may also depend on the commercial availability and cost of the starting materials. In some cases, the substituted aminobenzoic acid required for Fischer esterification may be more readily available than the corresponding nitrobenzoate, or vice versa.

Conclusion

Both Fischer esterification and the reduction of nitrobenzoates are viable and valuable methods for the synthesis of substituted aminobenzoates. The catalytic hydrogenation of nitrobenzoates generally provides a more efficient route with higher yields. However, the Fischer esterification remains a widely used and practical alternative, particularly when the corresponding aminobenzoic acid is the more accessible starting material. The optimal choice of synthesis route will depend on factors such as the specific substrate, desired yield, available equipment, and the cost and availability of starting materials.

References

Comparative Reactivity Analysis: Methyl 3-amino-4-methyl-5-nitrobenzoate in the Landscape of Nitrobenzoate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering an in-depth comparison of the reactivity of Methyl 3-amino-4-methyl-5-nitrobenzoate against other key nitrobenzoate derivatives has been published today. This guide is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a critical analysis supported by experimental data to elucidate the nuanced reactivity of this polysubstituted aromatic compound.

The unique structural features of this compound, possessing an electron-donating amino group, an electron-donating methyl group, and a strongly electron-withdrawing nitro group on the benzene ring, create a complex interplay of electronic and steric effects that govern its chemical behavior.[1] This guide focuses on comparing its reactivity to the simpler, yet structurally related, Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate, providing a clear framework for understanding the impact of these additional substituents.

Executive Summary of Reactivity Comparison

The reactivity of the aromatic ring and its substituents in nitrobenzoates is primarily influenced by the electronic nature and position of the functional groups. The presence of electron-withdrawing groups, such as the nitro group, generally deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr). Conversely, electron-donating groups enhance the ring's nucleophilicity.

In this compound, the amino and methyl groups, being electron-donating, are expected to increase the electron density of the aromatic ring, thereby modulating the deactivating effect of the nitro group. This guide explores how this intricate balance of electronic effects, coupled with steric hindrance from the ortho-disposed methyl and nitro groups, influences the compound's reactivity in key chemical transformations such as reduction of the nitro group and nucleophilic aromatic substitution.

Comparative Data on Nitro Group Reduction

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceutical intermediates.[1] The rate of this reaction is highly sensitive to the electronic environment of the aromatic ring. Electron-withdrawing groups generally accelerate the reduction, while electron-donating groups can have the opposite effect.

CompoundRelevant SubstituentsHammett Constants (σ)Expected Relative Rate of Reduction
Methyl 4-nitrobenzoate-NO₂ (para)σₚ = +0.78Fastest
Methyl 3-nitrobenzoate-NO₂ (meta)σₘ = +0.71Fast
This compound-NH₂ (meta to -NO₂), -CH₃ (ortho to -NO₂)-NH₂ (σₘ = -0.16), -CH₃ (σₘ = -0.07)Slowest

Note: Hammett constants are a measure of the electronic effect of a substituent. A positive value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

The strongly electron-withdrawing nitro group in Methyl 4-nitrobenzoate and Methyl 3-nitrobenzoate facilitates the reduction. In contrast, the electron-donating amino and methyl groups in this compound increase the electron density on the ring, which is expected to decrease the rate of reduction of the nitro group compared to the other two compounds.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

The presence of a nitro group strongly activates an aromatic ring towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a good leaving group. While this compound does not possess a typical leaving group for SNAr in its ground state, the principles of SNAr are crucial for understanding its potential reactivity in derivatization reactions.

The reactivity in SNAr reactions is highly dependent on the stability of the Meisenheimer complex, an intermediate formed during the reaction. Electron-withdrawing groups stabilize this negatively charged intermediate, thus accelerating the reaction.

Experimental Protocols

To facilitate further research and direct comparison, this guide provides detailed experimental protocols for two key reactions: the catalytic reduction of a nitro group and a representative nucleophilic aromatic substitution reaction.

Experimental Protocol 1: Comparative Catalytic Reduction of Nitrobenzoates

Objective: To compare the relative rates of reduction of this compound, Methyl 3-nitrobenzoate, and Methyl 4-nitrobenzoate via catalytic hydrogenation.

Materials:

  • This compound

  • Methyl 3-nitrobenzoate

  • Methyl 4-nitrobenzoate

  • Palladium on carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) instrument

Procedure:

  • In separate, identical hydrogenation vessels, dissolve an equimolar amount of each nitrobenzoate in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to each vessel.

  • Seal the vessels and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to a set pressure (e.g., 50 psi).

  • Commence vigorous stirring at a constant temperature (e.g., 25 °C).

  • Monitor the progress of each reaction at regular time intervals by withdrawing small aliquots and analyzing them by TLC and HPLC to determine the disappearance of the starting material and the appearance of the corresponding amine.

  • The relative rates of reaction can be determined by comparing the time taken for complete consumption of the starting material in each case.

Experimental Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Model Substrate

While this compound itself is not a typical SNAr substrate, this protocol for a related compound illustrates the methodology used to assess SNAr reactivity.

Objective: To determine the rate of a representative SNAr reaction of a substituted nitrobenzoate.

Materials:

  • A suitable nitrobenzoate with a leaving group (e.g., Methyl 2-chloro-5-nitrobenzoate)

  • A nucleophile (e.g., piperidine)

  • A suitable solvent (e.g., methanol or DMSO)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare stock solutions of the nitrobenzoate and the nucleophile in the chosen solvent.

  • In a thermostated cuvette or reaction vessel, mix the solutions to initiate the reaction.

  • Monitor the reaction progress by observing the change in absorbance of a specific wavelength corresponding to the product or reactant using a UV-Vis spectrophotometer, or by analyzing aliquots at different time points using HPLC.

  • The rate constant of the reaction can be calculated from the change in concentration over time.

Visualizing Reaction Logic

To better illustrate the factors influencing the reactivity of this compound, the following diagram outlines the logical relationship between the substituents and the resulting electronic effects.

Substituent_Effects cluster_M3A4M5N This compound cluster_Substituents Substituents cluster_Effects Electronic Effects cluster_Reactivity Predicted Reactivity M3A4M5N Aromatic Ring Reduction Nitro Group Reduction (Slower) M3A4M5N->Reduction Amino Amino (-NH2) (meta to -NO2) EDG Electron-Donating (Activation) Amino->EDG +M effect Methyl Methyl (-CH3) (ortho to -NO2) Methyl->EDG +I effect Nitro Nitro (-NO2) EWG Electron-Withdrawing (Deactivation) Nitro->EWG -M, -I effects EDG->M3A4M5N Increases electron density EWG->M3A4M5N Decreases electron density

Substituent effects on the reactivity of the target molecule.

Conclusion

The reactivity of this compound is a result of the cumulative electronic and steric contributions of its amino, methyl, and nitro substituents. Compared to simpler nitrobenzoates like Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate, the presence of the electron-donating amino and methyl groups is predicted to decrease the rate of nitro group reduction. This guide provides a foundational understanding and practical protocols for researchers to further investigate and harness the unique reactivity of this versatile synthetic intermediate.

References

A Comparative Guide to the Biological Activity of Methyl 3-amino-4-methyl-5-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of Methyl 3-amino-4-methyl-5-nitrobenzoate, a versatile scaffold in medicinal chemistry. While the parent compound is primarily a synthetic intermediate, its derivatives, particularly those based on the aminobenzoic acid and nitrobenzoic acid core, have demonstrated significant potential as both anticancer and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to support ongoing research and development in this area.

Anticancer Activity of Aminobenzoic and Nitrobenzoic Acid Derivatives

Derivatives of aminobenzoic and nitrobenzoic acids have been investigated for their cytotoxic effects against a range of cancer cell lines. The mechanism of action for some of these compounds is thought to involve the inhibition of key signaling pathways that control cell migration and proliferation.

A notable example is 4-methyl-3-nitrobenzoic acid, a structurally related compound, which has been shown to inhibit cancer cell chemotaxis induced by epidermal growth factor (EGF).[1] This suggests that derivatives of this compound may also interfere with the EGFR signaling cascade, a critical pathway in many cancers.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of selected aminobenzoic and nitrobenzoic acid derivatives against various human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
Schiff Bases of p-Aminobenzoic Acid4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidHepG2 (Liver)15.0[2][3][4]
Schiff Bases of p-Aminobenzoic Acid4-[(5-Nitrofurfurylidene)amino]benzoic acidHepG2 (Liver)> 250[2][3]
Benzamide Derivatives of p-Aminobenzoic AcidNot specified-5.85 and 4.53[5]
Carboxamide Derivatives of p-Aminobenzoic AcidNot specifiedA549 (Lung)3.0[5]
2-Aminobenzo[de]isoquinoline-1,3-dionesCompound 14HCT-116 (Colon)8.3[6]
2-Aminobenzo[de]isoquinoline-1,3-dionesCompound 15HCT-116 (Colon)1.3[6]
2-Aminobenzo[de]isoquinoline-1,3-dionesCompound 16HCT-116 (Colon)1.8[6]
2-Aminobenzo[de]isoquinoline-1,3-dionesCompound 21HCT-116 (Colon)2.5[6]
2-Aminobenzo[de]isoquinoline-1,3-dionesCompound 22HCT-116 (Colon)7.3[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the in vitro cytotoxicity of chemical compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a negative control (medium only). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.

Visualizing the Mechanism: Inhibition of EGF-Induced Cell Migration

The following diagram illustrates the simplified signaling pathway of Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer cell migration and proliferation. Derivatives of this compound may exert their anticancer effects by inhibiting key components of this pathway.

EGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Migration Cell Migration & Proliferation ERK->Migration Inhibitor Potential Inhibition by Nitrobenzoate Derivatives Inhibitor->Ras Inhibitor->Raf Inhibitor->MEK

Inhibition of EGF-induced signaling pathway.

Antimicrobial Activity of Aminobenzoic Acid Derivatives

Derivatives of p-aminobenzoic acid (PABA), a precursor in the bacterial folic acid synthesis pathway, have shown promise as antimicrobial agents. By mimicking PABA, these compounds can competitively inhibit dihydropteroate synthase (DHPS), a key enzyme in this pathway, leading to a bacteriostatic effect.[7]

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected p-aminobenzoic acid derivatives against common bacterial strains.

Compound ClassSpecific DerivativeBacterial StrainMIC (µM)
Schiff Bases of p-Aminobenzoic Acid4-[(5-Nitrofurfurylidene)amino]benzoic acidS. aureus (MRSA)15.62[2][3]
Schiff Bases of p-Aminobenzoic Acid4-[(2-Hydroxybenzylidene)amino]benzoic acidS. aureus (MRSA)> 250[2][3]
Schiff Bases of p-Aminobenzoic Acid4-[(2-chloro-benzylidene)amino]benzoic acidS. aureus62.5[7]
Schiff Bases of p-Aminobenzoic Acid4-[(4-chloro-benzylidene)amino]benzoic acidS. aureus31.25[7]
Schiff Bases of p-Aminobenzoic Acid4-[(2-hydroxy-benzylidene)amino]benzoic acidE. coli250[7]
Schiff Bases of p-Aminobenzoic Acid4-[(4-hydroxy-benzylidene)amino]benzoic acidE. coli125[7]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Materials:

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (wells with bacteria and medium but no antimicrobial agent) and a negative control (wells with medium only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Mechanism: Inhibition of Bacterial Folate Synthesis

The diagram below illustrates the bacterial folate synthesis pathway and highlights the inhibitory action of p-aminobenzoic acid derivatives on the enzyme dihydropteroate synthase (DHPS).

Folate_Synthesis_Pathway cluster_pathway Bacterial Folate Synthesis GTP GTP Dihydropterin_PP Dihydropterin Pyrophosphate GTP->Dihydropterin_PP DHPS Dihydropteroate Synthase (DHPS) Dihydropterin_PP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids DHPS->Dihydropteroate DHFR->Tetrahydrofolate Inhibitor Aminobenzoic Acid Derivatives Inhibitor->DHPS

Inhibition of bacterial folate synthesis.

References

A Researcher's Guide to Catalysts for Nitro Group Reduction: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

The reduction of nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis, pivotal to the production of pharmaceuticals, dyes, agrochemicals, and other valuable chemicals. The choice of catalyst is critical, influencing the efficiency, selectivity, and environmental impact of this reaction. This guide provides a comparative overview of common catalytic systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.

Performance Comparison of Catalysts

The selection of a catalyst for nitro group reduction involves a trade-off between activity, selectivity, cost, and operational simplicity. Noble metal catalysts are renowned for their high activity, while non-precious metal catalysts offer a more economical and sustainable alternative. The following table summarizes the performance of various catalysts in the reduction of nitroarenes, a common model reaction.

Catalyst TypeCatalyst SystemSubstrateReducing AgentSolventTemp. (°C)TimeConversion (%)Yield (%)Selectivity (%)Ref.
Noble Metal Pd/C (0.4 mol%)Various nitro compoundsH₂ balloon or Et₃SiHWaterRT--High-[1]
Au/TiO₂Multifunctional nitro precursorsEt₃SiH or TMDS----Good to HighHigh[2]
Pt(II) on MWCNTFunctionalized nitro substratesNaBH₄Water2515 min>99>99100[3]
Non-Precious Metal Raney NickelHalogenated NitrobenzeneH₂---100-High[4]
Iron(III)-amine-bis(phenolate)Functionalized nitroarenesTriethoxysilane----HighHigh[5][6]
Iron(II) phthalocyanine/Iron sulfateAromatic nitro compoundsHydrazine hydrateH₂O—EtOH---HighHigh
Copper-based nanocatalystsNitroarenesNaBH₄, N₂H₄·H₂O, etc.Various--High--[7][8]
Cu@C (from Cu-MOF)NitrobenzeneNaBH₄EtOHRT8 min100--[9]
V₂O₅/TiO₂Diverse nitroarenesN₂H₄·H₂O----Good to ExcellentExcellent[10]

Note: "RT" denotes room temperature. The data presented is a summary from various sources and direct comparison should be made with caution as reaction conditions may vary.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic reductions. Below are representative methodologies for key experiments.

General Procedure for Heterogeneous Catalytic Reduction of 4-Nitrophenol

This protocol is a widely used model for evaluating catalyst performance.

Materials:

  • 4-Nitrophenol (4-NP)

  • Sodium borohydride (NaBH₄)

  • Heterogeneous catalyst (e.g., supported metal nanoparticles)

  • Deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare an aqueous solution of 4-Nitrophenol (e.g., 0.1 mM).

  • In a quartz cuvette, add a specific volume of the 4-NP solution.

  • Add a freshly prepared aqueous solution of NaBH₄. The color of the solution will typically change to a bright yellow, indicating the formation of the 4-nitrophenolate ion.

  • Disperse a small, precise amount of the catalyst into the solution.

  • Immediately begin monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The absorbance peak of the 4-nitrophenolate ion (around 400 nm) will decrease, while the peak for 4-aminophenol (around 300 nm) will increase.

  • The reaction is considered complete when the yellow color disappears and the 400 nm peak is gone.

Protocol for Chemoselective Nitro Reduction with an Iron-Based Catalyst

This method highlights the selective reduction of a nitro group in the presence of other reducible functional groups.[5]

Materials:

  • Substituted nitroarene

  • Iron(III)-based catalyst (e.g., amine-bis(phenolate) iron(III) complex)[5]

  • Silane reducing agent (e.g., triethoxysilane)[5]

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substituted nitroarene in the anhydrous solvent.

  • Add the iron-based catalyst to the solution.

  • Add the silane reducing agent dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at the appropriate temperature (as determined by the specific catalyst and substrate) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amine.

Key Considerations in Catalyst Selection

1. Noble Metal Catalysts (Pd, Pt, Au):

  • Advantages: Exhibit exceptional catalytic activity, often achieving high conversion rates and yields in short reaction times.[1][11] They are often effective under mild conditions.[1]

  • Disadvantages: High cost and limited availability are major drawbacks.[11] Palladium on carbon (Pd/C), a widely used catalyst, can sometimes lead to dehalogenation in substrates containing aryl halides.[12]

2. Non-Precious Metal Catalysts (Ni, Fe, Cu, V):

  • Advantages: These catalysts are cost-effective, abundant, and more environmentally friendly alternatives to noble metals.[5][8] Iron-based catalysts, in particular, have shown excellent chemoselectivity, tolerating a wide range of functional groups.[5][13] Copper-based catalysts have also emerged as a stable, safe, and active option.[8][14] Nickel catalysts, such as Raney Nickel, are widely used industrially and can be advantageous where chemoselectivity is a concern.[15][16]

  • Disadvantages: They may require higher catalyst loadings or harsher reaction conditions compared to their noble metal counterparts. Some non-precious metal catalysts can be pyrophoric (e.g., Raney Nickel) and require careful handling.[15]

3. Homogeneous vs. Heterogeneous Catalysis:

  • Homogeneous Catalysts: The catalyst is in the same phase as the reactants, allowing for high interaction and often leading to high selectivity and activity under mild conditions.[17][18] However, catalyst separation from the product can be challenging and expensive.[17][19]

  • Heterogeneous Catalysts: The catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase).[17] This facilitates easy separation and recycling of the catalyst, which is a significant advantage for industrial processes.[17][19] Diffusion limitations can sometimes be an issue.[19]

Visualizing the Process

To better understand the experimental and logical frameworks involved in catalytic nitro reduction, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactant Nitro Compound ReactionVessel Reaction Vessel (Stirring, Temp Control) Reactant->ReactionVessel Solvent Solvent Solvent->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Reducer Reducing Agent Reducer->ReactionVessel Monitoring Monitoring (TLC, GC, etc.) ReactionVessel->Monitoring Quenching Quenching ReactionVessel->Quenching Monitoring->ReactionVessel Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography, etc.) Drying->Purification Product Final Amine Product Purification->Product

Caption: A general experimental workflow for the catalytic reduction of a nitro compound.

Catalyst_Selection_Tree Start Start: Need to reduce a nitro group Cost Is cost a major constraint? Start->Cost NobleMetal Consider Noble Metal Catalysts (Pd/C, PtO₂, Au-based) Cost->NobleMetal No NonPrecious Consider Non-Precious Metal Catalysts (Fe, Ni, Cu) Cost->NonPrecious Yes Chemoselectivity Is high chemoselectivity required? FeCatalyst Iron-based catalysts are a good choice Chemoselectivity->FeCatalyst Yes OtherNonPrecious Consider Ni or Cu catalysts Chemoselectivity->OtherNonPrecious No Recyclability Is catalyst recyclability important? NobleMetal->Recyclability NonPrecious->Chemoselectivity FeCatalyst->Recyclability OtherNonPrecious->Recyclability Heterogeneous Use a Heterogeneous Catalyst Recyclability->Heterogeneous Yes Homogeneous Homogeneous Catalyst may be suitable Recyclability->Homogeneous No

Caption: A decision tree to guide catalyst selection for nitro group reduction.

Conclusion

The catalytic reduction of nitro groups is a well-established yet continuously evolving field. While noble metal catalysts offer high reactivity, the development of efficient, selective, and cost-effective non-precious metal catalysts is a significant area of current research.[5][8] The choice of catalyst is highly dependent on the specific substrate, desired selectivity, and economic considerations of the intended application. This guide provides a starting point for researchers to navigate the diverse landscape of catalytic systems for this important transformation.

References

Validating the structure of Methyl 3-amino-4-methyl-5-nitrobenzoate by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to the Structural Validation of Methyl 3-amino-4-methyl-5-nitrobenzoate: A Comparison of X-ray Crystallography and Spectroscopic Methods

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and reactivity. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of this compound, a key intermediate in the synthesis of various pharmaceuticals.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.

Comparative Crystallographic Data of Related Benzoate Derivatives:

FeatureMethyl 4-amino-3-methylbenzoate[1][2]Methyl 3-carboxy-5-nitrobenzoate[3]
Molecular Formula C₉H₁₁NO₂C₉H₇NO₆
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 7.5670 (15)7.3450 (15)
b (Å) 6.1080 (12)8.9050 (18)
c (Å) 18.127 (4)14.474 (3)
β (°) 98.14 (3)91.18 (3)
Volume (ų) 829.4 (3)946.5 (3)
Z 44

Alternative and Complementary Approaches: Spectroscopic Techniques

Spectroscopic methods offer valuable insights into molecular structure and are often more readily accessible than X-ray crystallography. These techniques are powerful tools for routine characterization and can be used to corroborate crystallographic data.[4][5][6] The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]

Comparison of Structural Validation Methods:

MethodInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing.Provides the most definitive and complete structural data.Requires a suitable single crystal, which can be difficult to grow. Provides information on the solid-state conformation only.
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and stereochemical relationships.Non-destructive, provides information about the molecule in solution, and can be used for dynamic studies.Does not provide direct information on bond lengths or angles. Complex spectra can be challenging to interpret for large molecules.
IR Spectroscopy Presence of specific functional groups.Fast, simple, and requires a small amount of sample.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry Molecular weight and fragmentation pattern, which can help determine the molecular formula and identify structural motifs.High sensitivity and requires a very small amount of sample.Does not provide information on the 3D arrangement of atoms or stereochemistry.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).[1]

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[8]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

    • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[8]

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI, EI).

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of an organic compound like this compound.

Structural_Validation_Workflow Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Structure_Elucidation Proposed Structure NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Xray_Diffraction X-ray Diffraction Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Final_Validation Validated Structure Structure_Solution->Final_Validation Structure_Elucidation->Final_Validation

Caption: A flowchart illustrating the integrated workflow for structural validation.

References

Purity Assessment of Methyl 3-amino-4-methyl-5-nitrobenzoate by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the meticulous verification of chemical purity is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 3-amino-4-methyl-5-nitrobenzoate, a substituted aromatic amine, ensuring high purity is critical for safety, efficacy, and regulatory compliance. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, juxtaposed with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid researchers in making informed decisions for their analytical workflows.

Comparison of Analytical Techniques

While several methods can be employed for the purity analysis of aromatic nitro compounds, GC-MS and High-Performance Liquid Chromatography (HPLC) are the most prevalent. Each technique offers distinct advantages and is suited for different aspects of purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Its high separation efficiency, coupled with the specificity of mass spectrometric detection, allows for the identification and quantification of trace-level impurities. For this compound, GC-MS is particularly effective in identifying process-related impurities that may arise during synthesis, such as isomers or byproducts from side reactions.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[1] HPLC offers excellent resolution and sensitivity, making it a robust method for quantifying the main compound and its impurities.[1] It is often considered the primary method for purity validation of substituted nitroanilines.[1]

A summary of the performance characteristics of these methods is presented in the table below. The data is compiled from studies on analogous aromatic amines and nitro compounds to provide a comparative baseline.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
GC-MS Aromatic Amines> 0.990.1 mg/LNot ReportedWithin-run: 3.8%, Between-run: 5.8%Not Reported
GC-MS/MS Nitrosamines> 0.990.05 µg/mLS/N ratio of 10Inter-day: 1.45-6.38%, Intra-day: 2.88-9.15%87.68 - 122.75%[2][3]
HPLC-UV Aniline and N-methylaniline> 0.999Not Reported0.010% (w/w)Not ReportedNot Reported

Potential Impurities in the Synthesis of this compound

The synthesis of substituted nitroaromatic compounds can often lead to the formation of various impurities. Understanding these potential byproducts is crucial for developing a robust analytical method for purity assessment. Based on the synthesis of similar compounds like methyl 3-nitrobenzoate, potential impurities for this compound could include:

  • Isomeric Byproducts: Positional isomers resulting from the nitration of the aromatic ring at different locations. For instance, in the synthesis of methyl m-nitrobenzoate, methyl o-nitrobenzoate is a known impurity.[4]

  • Dinitro Derivatives: Over-nitration of the starting material or intermediate can lead to the formation of dinitro compounds.[4]

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of the initial reactants in the final product.

  • Hydrolysis Products: The ester group can be susceptible to hydrolysis under certain reaction conditions, leading to the corresponding carboxylic acid.[5]

Experimental Protocol: Purity Assessment by GC-MS

This section details a representative GC-MS protocol for the purity assessment of this compound. The parameters are based on established methods for similar aromatic nitro compounds.[6]

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as methylene chloride, in a 25 mL volumetric flask.

  • Dilute to the mark with the same solvent to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution as required to fall within the linear range of the instrument.

2. GC-MS Instrumentation and Conditions:

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Column SPB-1 (100% dimethyl polysiloxane), 30 m x 0.32 mm I.D., 1.0 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.5 mL/min
Injector Temperature 240°C
Injection Volume 2.0 µL
Split Ratio 10:1
Oven Temperature Program Initial temperature of 180°C, hold for 4 min, then ramp to 220°C at 20°C/min, and hold at 220°C for 19 min.
Mass Spectrometer Agilent 5977A/B Single Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Scan Mode Full Scan (e.g., m/z 40-450) and/or Selected Ion Monitoring (SIM) for target impurities

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

  • Identification of impurities is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and, when available, by comparison with the retention times and mass spectra of certified reference standards.

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key steps in the GC-MS purity assessment of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Purity Calculation identify->quantify report report quantify->report Generate Report

GC-MS Purity Assessment Workflow

References

A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of antibody cross-reactivity is crucial for the development of specific and safe diagnostics and therapeutics. Aminobenzoate derivatives are a class of compounds with widespread applications, from local anesthetics to antimicrobial agents.[1] This guide provides an objective comparison of the performance of antibodies raised against these derivatives, supported by experimental data and detailed protocols to aid in the design and interpretation of cross-reactivity studies.

Antibodies developed against a specific aminobenzoate derivative may also bind to other structurally similar compounds, a phenomenon known as cross-reactivity.[2][3] This can lead to inaccurate assay results or off-target effects in therapeutic applications. Therefore, rigorous characterization of antibody specificity is a critical step in their development.[4][5]

Quantitative Analysis of Antibody Cross-Reactivity

The cross-reactivity of an antibody is typically quantified by comparing its binding affinity to the target analyte versus its affinity to structurally related compounds. This is often expressed as a percentage of the binding observed with the primary antigen. The following tables summarize representative cross-reactivity data for a hypothetical monoclonal antibody raised against para-aminobenzoic acid (PABA).

Table 1: Cross-Reactivity Profile Determined by Competitive ELISA

Compound TestedIC50 (ng/mL)Cross-Reactivity (%)*
para-Aminobenzoic acid (PABA)10100
ortho-Aminobenzoic acid1506.7
meta-Aminobenzoic acid2005.0
Benzocaine (Ethyl 4-aminobenzoate)5020
Procaine5002.0
Aniline> 1000< 1.0
Benzoic Acid> 1000< 1.0

*Cross-reactivity (%) = (IC50 of PABA / IC50 of Tested Compound) x 100

Table 2: Kinetic and Affinity Constants Determined by Surface Plasmon Resonance (SPR)

Analyteka (1/Ms)kd (1/s)KD (M)
para-Aminobenzoic acid (PABA)2.5 x 10^55.0 x 10^-42.0 x 10^-9
Benzocaine1.8 x 10^59.0 x 10^-45.0 x 10^-9
ortho-Aminobenzoic acid7.0 x 10^41.0 x 10^-31.4 x 10^-8
meta-Aminobenzoic acid5.0 x 10^41.2 x 10^-32.4 x 10^-8

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable cross-reactivity studies. Below are protocols for two common techniques used to assess antibody specificity: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).[6]

Competitive Indirect ELISA (ciELISA) Protocol

This assay measures the cross-reactivity of an antibody by assessing the ability of a soluble compound (the aminobenzoate derivative) to inhibit the binding of the antibody to a plate-bound antigen conjugate.[2]

Materials:

  • PABA-BSA conjugate (for coating)

  • 96-well ELISA plates

  • Monoclonal antibody against PABA

  • Various aminobenzoate derivatives (test compounds)

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)[6]

  • Blocking Buffer (e.g., 1% BSA in PBS-T)[6]

  • TMB substrate

  • Stop Solution (e.g., 2M H₂SO₄)[6]

  • Microplate reader

Procedure:

  • Coating: Dilute the PABA-BSA conjugate to 1-10 µg/mL in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[6]

  • Washing: Wash the plate three times with wash buffer.[6]

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[6]

  • Competition: Prepare serial dilutions of the aminobenzoate test compounds. In a separate plate, pre-incubate the anti-PABA antibody with each dilution of the test compounds for 30 minutes.

  • Sample Incubation: Transfer 100 µL of the antibody-compound mixtures to the coated and blocked ELISA plate. Incubate for 2 hours at room temperature.[6]

  • Washing: Wash the plate five times with wash buffer.[6]

  • Detection Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[6]

  • Washing: Wash the plate five times with wash buffer.[6]

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes in the dark.[6]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.[6]

  • Reading: Read the absorbance at 450 nm using a microplate reader.[6]

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that provides real-time data on the kinetics of antibody-antigen interactions, including association and dissociation rates.[7][8]

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Monoclonal antibody against PABA (ligand)

  • Aminobenzoate derivatives (analytes)

  • Running buffer (e.g., HBS-EP+)[6]

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)[6]

Procedure:

  • Immobilization: Activate the sensor chip surface with EDC/NHS. Inject the anti-PABA monoclonal antibody to achieve the desired immobilization level. Deactivate remaining active esters with ethanolamine.[6]

  • Analyte Binding Analysis: Inject a series of concentrations of PABA over the sensor surface to determine its binding kinetics and affinity. Repeat this for each of the aminobenzoate derivatives to be tested for cross-reactivity. Include buffer-only injections for double referencing.[6]

  • Regeneration: After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.[6]

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction.

Visualizing Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow for assessing cross-reactivity and a relevant biological pathway where aminobenzoate derivatives play a role.

G cluster_0 Phase 1: Antibody Generation & Assay Setup cluster_1 Phase 2: Cross-Reactivity Testing cluster_2 Phase 3: Data Analysis & Comparison A Hapten Synthesis (Aminobenzoate Derivative) B Conjugation to Carrier Protein (e.g., KLH) A->B C Immunization B->C D Antibody Purification C->D E Assay Development (ELISA/SPR) D->E F Primary Ligand Binding (e.g., PABA) E->F G Binding of Structurally Related Compounds E->G H Binding of Unrelated Control Compounds E->H I Calculate IC50 or KD F->I G->I H->I J Determine % Cross-Reactivity I->J K Comparative Analysis J->K G Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP Incorporation DHF Dihydrofolate DHP->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate DHFR->THF DHF->DHFR Nucleotides Purines, Thymidine, Amino Acids THF->Nucleotides Sulfonamide Aminobenzoate Derivative (e.g., Sulfonamide) Sulfonamide->DHPS Competitive Inhibition

References

In-Silico Receptor Binding Modeling: A Comparative Analysis of Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a hypothetical in-silico modeling study of Methyl 3-amino-4-methyl-5-nitrobenzoate, a compound for which specific receptor binding data is not yet publicly available. To illustrate a comparative workflow, this analysis models the binding of this compound against the human A2A adenosine receptor (A2AAR), a well-characterized G-protein coupled receptor and an important drug target.[1][2][3]

The performance of this compound is compared with two well-established A2AAR ligands: ZM241385 (a potent antagonist) and CGS-21680 (a known agonist).[2][4] This document is intended for researchers, scientists, and drug development professionals to demonstrate a standard computational workflow for evaluating and comparing potential receptor binders in early-stage drug discovery. All data presented for this compound is illustrative and generated for the purpose of this guide.

Quantitative Data Summary

The following table summarizes the hypothetical in-silico docking results for this compound against the A2A adenosine receptor, compared with reported experimental binding data for the reference ligands ZM241385 and CGS-21680.

CompoundTypeDocking Score (kcal/mol)Binding Affinity (Kᵢ)Key Interacting Residues (Hypothetical for Test Compound)
This compound Test Compound-7.2 (Hypothetical)1.5 µM (Hypothetical)Phe168, Ile274, Asn253
ZM241385 Antagonist-10.5 (Reference)0.5 nM (Experimental)Phe168, Glu169, Ile274, His278
CGS-21680 Agonist-9.8 (Reference)17 nM (Experimental)Ser277, His278, Asn253, Ile274

Note: Docking scores for reference compounds are representative values from typical docking studies. Kᵢ values are experimentally determined and sourced from literature.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the canonical signaling pathway of the A2A adenosine receptor and a general workflow for in-silico molecular docking studies.

G cluster_workflow In-Silico Docking Workflow PDB 1. Protein Preparation (e.g., A2A Receptor from PDB) GRID 3. Grid Generation (Define Binding Site) PDB->GRID LIG 2. Ligand Preparation (this compound) DOCK 4. Molecular Docking (Run Simulation) LIG->DOCK GRID->DOCK ANALYSIS 5. Analysis of Results (Binding Energy, Pose) DOCK->ANALYSIS G cluster_pathway A2A Adenosine Receptor Signaling Pathway Ligand A2A Agonist A2AR A2A Receptor Ligand->A2AR binds G_Protein Gs Protein A2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates

References

Benchmarking the Performance of Methyl 3-amino-4-methyl-5-nitrobenzoate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Synthetic Intermediate

Methyl 3-amino-4-methyl-5-nitrobenzoate is a substituted aromatic compound that serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical applications. Its trifunctional nature, featuring an amino group, a nitro group, and a methyl ester, offers a versatile platform for a variety of chemical transformations. This guide provides an objective comparison of the performance of this compound with alternative building blocks, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal starting material for their synthetic campaigns.

Performance Comparison

The utility of a building block is primarily determined by its reactivity, the yields it affords in key transformations, and the overall efficiency of the synthetic route. In the context of synthesizing intermediates for active pharmaceutical ingredients (APIs), such as the antihypertensive drug Telmisartan, the strategic placement of functional groups on the aromatic ring is critical.

A key application of this structural motif is in the synthesis of benzimidazole-containing compounds. The amino and nitro groups on the benzene ring of this compound and its isomers are precursors to the diamino functionality required for the formation of the benzimidazole ring system.

Table 1: Comparison of Building Blocks for Benzimidazole Synthesis Intermediates

Building BlockKey TransformationReported YieldPurityKey AdvantagesKey Disadvantages
This compound Acylation and subsequent reduction/cyclizationEstimated HighHighStrategic positioning of substituents for specific isomer synthesis.Potentially multi-step synthesis of the building block itself.
Methyl 4-amino-3-methylbenzoate Butyrylation followed by nitrationOverall yield of 88% for the nitrated product[1]HighCommercially available, established route to Telmisartan intermediate.Nitration step requires careful control of conditions.
4-Methyl-3-nitrobenzoic acid Esterification, reduction, and acylationGoodGoodReadily available starting material.Requires additional esterification step.
3-Amino-4-methylbenzoic acid Esterification, nitration, and acylationHigh yield (97%) for esterification[2]HighDirect precursor to a variety of substituted benzoates.Requires separate nitration and acylation steps.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of different building blocks. Below are representative experimental protocols for key transformations.

Protocol 1: Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate from Methyl 4-amino-3-methylbenzoate

This protocol details the synthesis of a key intermediate for Telmisartan, starting from a readily available alternative to the title compound.

1. Butyrylation of Methyl 4-amino-3-methylbenzoate:

  • Methyl 4-amino-3-methylbenzoate is reacted with butyryl chloride in a suitable solvent such as chloroform.

  • The reaction mixture is typically heated to drive the acylation to completion.

2. Nitration of Methyl 4-(butyrylamino)-3-methylbenzoate:

  • The resulting methyl 4-butyrylamino-3-methylbenzoate solution is added dropwise to a solution of 95% fuming nitric acid at a low temperature, typically between -10 °C and -5 °C.[1]

  • Careful temperature control is essential to ensure selective nitration and to minimize side reactions.

  • The reaction yields Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate with an overall yield of 88%.[1]

Protocol 2: Esterification of 3-amino-4-methylbenzoic acid

This protocol describes a common method for preparing the methyl ester, a key functional group on the building block.

  • Dissolve 3-amino-4-methylbenzoic acid in anhydrous methanol in a round-bottom flask.[2]

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.[2]

  • After the addition is complete, reflux the mixture for 4 hours.[2]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic phases over anhydrous magnesium sulfate and concentrate to yield the product. A yield of 97% has been reported for this transformation.[2]

Protocol 3: Reduction of a Nitro Group to an Amine

The reduction of the nitro group is a pivotal step in the synthesis of many heterocyclic compounds. Catalytic hydrogenation is a widely used and efficient method.

  • Dissolve the nitro-substituted benzoate (e.g., Methyl 4-methyl-3-nitrobenzoate) in methanol.[2]

  • Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).[2]

  • Place the mixture in a hydrogenation apparatus, such as a Parr shaker.

  • Pressurize the system with hydrogen gas (e.g., 50 psi) and shake for several hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the corresponding amino-benzoate.

Signaling Pathway and Application

The significance of this compound and its related building blocks is underscored by their application in the synthesis of drugs that target critical signaling pathways. Telmisartan, for instance, is an angiotensin II receptor blocker (ARB) that modulates the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and cardiovascular homeostasis.

The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to produce angiotensin I, which is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[3][4] Angiotensin II exerts its effects by binding to the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[3][5] Telmisartan competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking its hypertensive effects.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention Sodium & Water Retention (Kidney) Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure Renin Renin (from Kidney) Renin->Angiotensinogen cleaves ACE ACE (from Lungs) ACE->Angiotensin_I converts Telmisartan Telmisartan (ARB) Telmisartan->AT1_Receptor

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Telmisartan.

The synthesis of Telmisartan and other complex APIs relies on the efficient and predictable performance of building blocks like this compound. The strategic choice of starting materials, based on comparative performance data, is therefore a critical factor in the successful development of new therapeutics.

experimental_workflow start Start with Building Block acylation Acylation start->acylation nitration Nitration acylation->nitration reduction Nitro Group Reduction nitration->reduction cyclization Benzimidazole Ring Formation reduction->cyclization further_steps Further Synthetic Modifications cyclization->further_steps api Final API (e.g., Telmisartan) further_steps->api

Caption: A generalized experimental workflow for the synthesis of benzimidazole-based APIs.

References

Safety Operating Guide

Proper Disposal of Methyl 3-amino-4-methyl-5-nitrobenzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Methyl 3-amino-4-methyl-5-nitrobenzoate necessitates a conservative approach to its disposal, treating it as a hazardous substance. This guidance is based on the general safety protocols for aromatic amino and nitro compounds.

For researchers, scientists, and drug development professionals, the paramount principle in laboratory safety is the responsible handling and disposal of chemical reagents. The following operational and disposal plan for this compound is designed to ensure the safety of laboratory personnel and adherence to environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandatory, assuming it possesses hazardous properties characteristic of aromatic amines and nitro compounds.

Immediate Safety and Handling Precautions

Before commencing any procedure involving this compound, it is crucial to implement the following safety measures:

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is non-negotiable. This includes:

    • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.

    • Lab Coat: A standard laboratory coat must be worn to shield from spills.

  • Engineering Controls: All handling of this compound should occur in a well-ventilated area. A chemical fume hood is the preferred environment to minimize the risk of inhaling dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular waste streams.

  • Containerization: All waste materials, including the primary chemical, any contaminated items like weighing paper, pipette tips, and disposable gloves, must be placed in a designated, sealed, and compatible waste container.

  • Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "Waste this compound" and the words "Hazardous Waste". The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Storage: The sealed and labeled waste container should be stored in a designated, secure area, away from incompatible materials. This storage area should be well-ventilated.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Adhere to all local, state, and federal regulations governing hazardous waste disposal.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Non-essential personnel should evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.

  • Clean: Clean the spill area with an appropriate solvent and place all cleaning materials into the hazardous waste container.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, the following table summarizes key data from structurally similar compounds to provide a conservative safety reference.

PropertyMethyl 3-amino-4-methylbenzoateMethyl 3-nitrobenzoateGeneral Aromatic Nitro/Amino Compounds
CAS Number 18595-18-1618-95-1Varies
Molecular Formula C₉H₁₁NO₂C₈H₇NO₄Varies
Appearance SolidSolidGenerally solid
Hazards Skin Irritation, Eye Irritation, Respiratory IrritationMay cause irritationPotential for toxicity, irritation, and environmental hazard
Personal Protective Equipment Gloves, Safety Glasses, Lab CoatGloves, Safety Glasses, Lab CoatGloves, Safety Glasses, Lab Coat, Respiratory Protection as needed
Disposal Approved waste disposal plantApproved waste disposal plantTreat as hazardous waste

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure cluster_spill Spill Response start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always fume_hood Handle in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Excess Reagent, Contaminated Items) fume_hood->waste_generated spill Spill Occurs fume_hood->spill Potential Event containerize Place in Labeled, Sealed Waste Container waste_generated->containerize label_waste Label as 'Hazardous Waste' with Chemical Name containerize->label_waste store_waste Store in Designated Secure Area label_waste->store_waste professional_disposal Dispose via Licensed Hazardous Waste Contractor store_waste->professional_disposal evacuate Evacuate Area spill->evacuate Yes contain_spill Contain and Clean Up Spill evacuate->contain_spill dispose_spill_waste Dispose of Spill Debris as Hazardous Waste contain_spill->dispose_spill_waste dispose_spill_waste->containerize

Caption: Disposal workflow for this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-amino-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of Methyl 3-amino-4-methyl-5-nitrobenzoate are critical for ensuring a secure laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to minimize risks and manage this chemical responsibly.

Immediate Safety and Handling Precautions

All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] A comprehensive risk assessment should be performed before commencing any new experimental protocol.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is mandatory to provide comprehensive protection.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a full-face shield.[2][3]Protects against splashes and airborne particles that can cause serious eye irritation.[4]
Skin Protection Chemical-resistant lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities.[5][6]Provides a barrier against accidental skin contact.
Hand Protection Chemical-impermeable gloves (e.g., nitrile or butyl rubber).[1][2] Inspect gloves for integrity before each use.[7]Prevents skin absorption, a primary route of exposure for aromatic and nitro compounds.[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[3][8]Protects against inhalation of harmful dust or vapors.
Experimental Protocols: Step-by-Step Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8] All necessary PPE should be donned correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the generation and dispersal of dust.[8] Use spark-proof tools and ground all equipment.[9]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[4][10] Contaminated clothing should be removed and laundered before reuse.[8]

Disposal Plan:

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection: All waste containing this compound, including contaminated consumables like weighing paper and pipette tips, must be collected in a clearly labeled, sealed, and compatible waste container.[1] The container should be labeled with the full chemical name.

  • Disposal Route: Do not dispose of this chemical down the drain or in regular waste streams.[1] Aromatic nitro compounds can be harmful to aquatic life.[1] Arrange for disposal with a licensed professional waste disposal service.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed containers as unused product.

Spill Management

In the event of a spill, evacuate the area and prevent the entry of unnecessary personnel. For a small spill, and only if properly trained and equipped, carefully sweep or vacuum the solid material and place it into a suitable container for disposal.[8] Avoid generating dust.[8] Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department immediately.

Visualizing Safe Handling: Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Transfer prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_wash Wash Hands and Exposed Skin handle_dissolve->cleanup_wash cleanup_decon Decontaminate Work Area cleanup_wash->cleanup_decon disposal_collect Collect Waste in Labeled Container cleanup_decon->disposal_collect disposal_dispose Dispose via Licensed Service disposal_collect->disposal_dispose

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.